molecular formula C14H19NO4 B563412 BOC-L-phenylalanine-d8 CAS No. 106881-07-6

BOC-L-phenylalanine-d8

カタログ番号: B563412
CAS番号: 106881-07-6
分子量: 273.35 g/mol
InChIキー: ZYJPUMXJBDHSIF-ZAYSQZROSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

BOC-L-phenylalanine-d8 is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 273.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D,9D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-ZAYSQZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662320
Record name N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106881-07-6
Record name N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to BOC-L-phenylalanine-d8: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of BOC-L-phenylalanine-d8, a deuterated analogue of the widely used protected amino acid, BOC-L-phenylalanine. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

Introduction

This compound is a stable isotope-labeled version of BOC-L-phenylalanine, in which eight hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight without significantly altering the chemical reactivity of the molecule. The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS)-based bioanalytical assays, such as pharmacokinetic and metabolic studies. The deuterium labeling provides a distinct mass shift, allowing for accurate differentiation and quantification of the analyte from the endogenous, non-labeled compound in complex biological matrices.

Chemical Properties and Structure

The chemical structure of this compound consists of an L-phenylalanine core where the amino group is protected by a tert-butoxycarbonyl (BOC) group. The eight deuterium atoms are typically located on the phenyl ring and the β-carbon of the side chain.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below, with data for the non-labeled analogue provided for comparison.

PropertyThis compoundBOC-L-phenylalanine
Molecular Formula C₁₄H₁₁D₈NO₄[1]C₁₄H₁₉NO₄[][3]
Molecular Weight 273.35 g/mol [1]265.31 g/mol [][3]
CAS Number 106881-07-613734-34-4[][4]
Appearance White to off-white solidWhite powder[]
Melting Point Not specified, expected to be similar to the non-deuterated form80 - 90 °C[]
Storage Temperature 2-8 °C, desiccated0-8 °C[]

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol describes a general method for the N-protection of L-phenylalanine-d8 using di-tert-butyl dicarbonate (Boc₂O). This is a widely adopted and robust method for the synthesis of BOC-protected amino acids.[]

Materials:

  • L-phenylalanine-d8

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Acetone and Water (or other suitable solvent systems like THF/water or dioxane/water)[6]

  • Ethyl acetate

  • Hexane or petroleum ether

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate solution[]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve L-phenylalanine-d8 in a mixture of acetone and water (e.g., a 2:1 ratio).

  • Base Addition: Add triethylamine to the solution to act as a base. Stir the mixture until the amino acid is fully dissolved.

  • BOC Protection: To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature or while cooling in an ice bath. The reaction is typically stirred for several hours to overnight to ensure completion.[][6]

  • Work-up:

    • Remove the organic solvent (acetone) under reduced pressure.

    • The remaining aqueous solution is washed with a non-polar solvent like hexane or ether to remove unreacted Boc₂O.

    • The aqueous layer is then acidified to a pH of 2-3 with 1M HCl or a potassium hydrogen sulfate solution. This will precipitate the this compound.[]

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and assessing its isotopic purity.

  • ¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the protons on the phenyl ring and the β-carbon will be absent or significantly diminished, confirming successful deuteration. The characteristic signals for the BOC protecting group (a singlet around 1.4 ppm) and the α-proton will be present.

  • ¹³C NMR: The ¹³C NMR spectrum will show all 14 carbon signals. The signals for the deuterated carbons may appear as multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.

  • Deuterium (²H) NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their positions in the molecule.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of this compound.

  • Electrospray Ionization (ESI-MS): This technique is commonly used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]⁺ at m/z 274.36 or [M-H]⁻ at m/z 272.34).

  • Isotopic Enrichment Analysis: High-resolution mass spectrometry can be used to determine the level of isotopic enrichment by analyzing the distribution of isotopic peaks. The relative intensity of the peak corresponding to the fully deuterated molecule versus those with fewer deuterium atoms provides a measure of the isotopic purity.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a pharmacokinetic study.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) sample->add_is extraction Protein Precipitation & Extraction add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Figure 2: Workflow for using this compound as an internal standard.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and bioanalysis. Its well-defined chemical properties and the distinct mass shift provided by deuterium labeling make it an ideal internal standard for accurate and precise quantification in complex biological matrices. The experimental protocols and analytical methods described in this guide provide a foundation for the effective synthesis, characterization, and application of this important isotopically labeled compound.

References

The Role of BOC-L-phenylalanine-d8 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern scientific inquiry, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. Among these, BOC-L-phenylalanine-d8, a deuterated and protected form of the essential amino acid L-phenylalanine, has emerged as a versatile reagent in a multitude of research applications. Its utility spans from quantitative proteomics and drug metabolism studies to the synthesis of isotopically labeled peptides for advanced analytical applications. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental methodologies, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Applications of this compound

The unique properties of this compound, namely its increased mass due to deuterium labeling and the temporary protection of its amino group by the tert-butyloxycarbonyl (Boc) group, make it a valuable tool in several key research areas:

  • Internal Standard in Quantitative Mass Spectrometry: The most prevalent application of this compound is as an internal standard for the accurate quantification of L-phenylalanine and related compounds in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Deuterated standards are considered the gold standard for quantitative LC-MS because they exhibit nearly identical chemical and physical properties to their endogenous counterparts, co-eluting during chromatography.[1] However, they are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for precise correction of variations in sample preparation and instrument response.[1]

  • Solid-Phase Peptide Synthesis (SPPS): The Boc protecting group allows for the controlled, stepwise synthesis of peptides. This compound serves as a building block for the creation of deuterated peptides. These labeled peptides are invaluable as internal standards in quantitative proteomics, for protein structure and dynamics studies using nuclear magnetic resonance (NMR), and in metabolic studies to trace the fate of specific peptides.[4][5][6]

  • Kinetic Isotope Effect (KIE) Studies in Drug Metabolism: The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[7] This difference in bond strength can lead to a slower rate of enzymatic cleavage of the C-D bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[8][9] By strategically incorporating deuterium into drug candidates, medicinal chemists can investigate metabolic pathways and potentially slow down drug metabolism, thereby improving the pharmacokinetic profile of a therapeutic agent.[7] While this compound itself is not a drug, the principles of its use in KIE studies are broadly applicable to deuterated compounds.

Quantitative Data

The following table summarizes key quantitative parameters for this compound and its deprotected form, L-phenylalanine-d8, relevant to its research applications.

ParameterTypical Value(s)Application RelevanceSource(s)
Isotopic Purity ≥98%Essential for minimizing interference from unlabeled analyte when used as an internal standard.[1][10][11][12][13]
Chemical Purity ≥98%Ensures the absence of other contaminants that could interfere with experimental results.[10][11]
Internal Standard Working Concentration (LC-MS) 125-250 µmol/L (stock); diluted in final sampleThe concentration should be optimized to provide a robust signal without saturating the detector.[14][14][15]
Amino Acid Equivalents in SPPS 2-4 equivalents per coupling stepUsing an excess of the protected amino acid drives the coupling reaction to completion.[4][4]
Theoretical Maximum Deuterium KIE (kH/kD) ~6.9 (for C-H bond cleavage)Provides a benchmark for interpreting experimentally observed kinetic isotope effects.[9][9]

Experimental Protocols

Use of L-phenylalanine-d8 as an Internal Standard in LC-MS

This protocol outlines a general procedure for the quantification of L-phenylalanine in a plasma sample using L-phenylalanine-d8 as an internal standard.

a. Materials:

  • L-phenylalanine standard

  • L-phenylalanine-d8 (deprotected from this compound if necessary)

  • Plasma sample

  • Sulfosalicylic acid (30% solution)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Water with 0.1% formic acid (Mobile Phase A)

  • LC-MS/MS system

b. Procedure:

  • Preparation of Standard and Internal Standard Stock Solutions: Accurately prepare stock solutions of L-phenylalanine and L-phenylalanine-d8 in a suitable solvent (e.g., water or 50:50 ethanol:water) at a concentration of 1 mg/mL.[1][15]

  • Preparation of Working Internal Standard Solution: Dilute the L-phenylalanine-d8 stock solution to a working concentration (e.g., 125-250 µmol/L) in water.[14]

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of the plasma sample, add 5 µL of 30% sulfosalicylic acid solution.[14]

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes to pellet the precipitated proteins.[2][14]

    • Transfer a 27.5 µL aliquot of the clear supernatant to a new tube.[14]

  • Spiking with Internal Standard: Add 2 µL of the working internal standard solution to the supernatant.[14]

  • Dilution and Injection: Add 225 µL of Mobile Phase B to the sample mixture. Vortex and inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[1][14]

  • LC-MS/MS Analysis: Develop a chromatographic method that separates L-phenylalanine from other plasma components. The mass spectrometer should be set to monitor the specific mass transitions for both L-phenylalanine and L-phenylalanine-d8.

  • Quantification: Construct a calibration curve using known concentrations of L-phenylalanine standard spiked with the internal standard. The concentration of L-phenylalanine in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis P Plasma Sample PP Protein Precipitation (Sulfosalicylic Acid) P->PP IS L-phenylalanine-d8 Internal Standard Spike Spike with IS IS->Spike PP->Spike Dilute Dilute for Injection Spike->Dilute LC LC Separation Dilute->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Workflow for LC-MS quantification with an internal standard.
Incorporation of this compound in Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield resin).

a. Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU)

  • Dimethylformamide (DMF)

b. Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.[4][16]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc protecting group from the N-terminus of the resin-bound peptide.[4][16]

    • Wash the resin thoroughly with DCM.[4]

  • Neutralization:

    • Neutralize the resulting TFA salt by washing the resin with a solution of 5-10% DIEA in DCM for 5-10 minutes.[4][5]

    • Wash the resin thoroughly with DCM and then DMF.[4]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.[4]

    • Add DIEA (4-8 equivalents) to activate the amino acid.[4]

    • Add the activated amino acid solution to the neutralized peptide-resin.[4]

    • Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation.[4]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Ninhydrin or Kaiser test) to confirm the completion of the coupling reaction.[4]

SPPS_Cycle Start Start: Peptide-Resin (Boc-Protected) Deprotect Deprotection (TFA/DCM) Start->Deprotect Neutralize Neutralization (DIEA/DCM) Deprotect->Neutralize Couple Coupling: BOC-L-Phe-d8 + HBTU/DIEA Neutralize->Couple Wash Wash Couple->Wash End Elongated Peptide-Resin Wash->End End->Deprotect Next Cycle

A single cycle of Boc-based solid-phase peptide synthesis.
Experimental Design for a Kinetic Isotope Effect Study

This outlines a conceptual experimental design to determine the KIE of a hypothetical enzyme that metabolizes a drug candidate containing a phenylalanine moiety.

a. Materials:

  • Drug candidate

  • Deuterated drug candidate (with deuterium at the site of metabolism on the phenylalanine ring)

  • Liver microsomes (as a source of metabolic enzymes)

  • NADPH (as a cofactor)

  • Buffer solution

  • LC-MS/MS system

b. Procedure:

  • Reaction Setup:

    • Prepare two sets of reaction mixtures. One set will contain the non-deuterated drug candidate, and the other will contain the deuterated analog.

    • Each reaction mixture should contain liver microsomes, the drug candidate (either deuterated or non-deuterated), and buffer.

  • Initiation of Reaction: Initiate the metabolic reaction by adding NADPH to each mixture.

  • Time Course Analysis:

    • At various time points, quench the reaction in aliquots from each set of mixtures (e.g., by adding a cold organic solvent).

    • Analyze the quenched samples by LC-MS/MS to measure the concentration of the remaining parent drug.

  • Data Analysis:

    • Plot the concentration of the parent drug versus time for both the deuterated and non-deuterated compounds.

    • Determine the initial rate of metabolism for both compounds from the slope of the initial linear portion of the curves.

  • Calculation of KIE: The kinetic isotope effect is calculated as the ratio of the initial reaction rate of the non-deuterated compound (kH) to the initial reaction rate of the deuterated compound (kD): KIE = kH / kD .

  • Interpretation: A KIE value significantly greater than 1 indicates that the C-H (or C-D) bond cleavage is a rate-determining step in the metabolic pathway.

KIE_Logic cluster_reactants Reactants Drug_H Drug (C-H) Enzyme Metabolic Enzyme (e.g., in Liver Microsomes) Drug_H->Enzyme Drug_D Drug (C-D) Drug_D->Enzyme Rate_H Measure Rate (kH) Enzyme->Rate_H Rate_D Measure Rate (kD) Enzyme->Rate_D Calculate_KIE Calculate KIE = kH / kD Rate_H->Calculate_KIE Rate_D->Calculate_KIE

Logical flow for determining a kinetic isotope effect.

Conclusion

This compound is a powerful and versatile tool in the arsenal of researchers across various scientific disciplines. Its application as an internal standard in quantitative mass spectrometry ensures the accuracy and reliability of analytical data. As a building block in solid-phase peptide synthesis, it enables the creation of deuterated peptides for a wide range of studies. Furthermore, the principles underlying its use in kinetic isotope effect studies are fundamental to modern drug discovery and development. A thorough understanding of the methodologies for its application, as outlined in this guide, will empower scientists to leverage the full potential of this valuable isotopically labeled compound in their research.

References

BOC-L-phenylalanine-d8 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Certificate of Analysis for BOC-L-phenylalanine-d8

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a critical raw material like this compound is a foundational document. It provides the essential quality control data and analytical results that underpin the reliability and reproducibility of scientific research. This guide offers a detailed exploration of a typical CoA for this compound, breaking down its components, explaining the significance of each analytical test, and providing insights into the experimental methodologies.

Understanding the Header Information

The top section of a CoA typically contains fundamental identifying information:

  • Product Name: this compound

  • CAS Number: 106881-07-6

  • Molecular Formula: C₁₄H₁₁D₈NO₄

  • Molecular Weight: 273.35 g/mol

  • Lot Number: A unique identifier for the specific batch of the compound.

  • Date of Analysis: The date when the quality control tests were performed.

Quantitative Data Summary

The core of the CoA is the presentation of quantitative analytical data. This information is crucial for assessing the purity, identity, and quality of the material. The data is typically presented in a tabular format for clarity and ease of comparison against specifications.

Table 1: Typical Specifications and Results for this compound

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual Inspection
Purity (HPLC) ≥98.0%99.5%High-Performance Liquid Chromatography
Isotopic Enrichment ≥98 atom % D99.2 atom % DMass Spectrometry or ¹H NMR
Optical Rotation +23.0° to +27.0° (c=1 in Ethanol)+25.5°Polarimetry
Melting Point 83-88 °C85-87 °CMelting Point Apparatus
¹H NMR Conforms to structureConformsNuclear Magnetic Resonance Spectroscopy
Mass Spectrum Conforms to structureConformsMass Spectrometry (e.g., ESI-MS)
Residual Solvents ≤0.5%0.1%Gas Chromatography (GC)

Detailed Experimental Protocols

A comprehensive CoA will often reference the standard operating procedures (SOPs) used for each analysis. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the compound by separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity percentage.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation
  • Objective: To confirm the molecular weight and determine the level of deuterium incorporation.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Method:

    • Ionization Mode: Positive or negative ion mode.

    • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. For isotopic enrichment, the relative intensities of the deuterated species versus the non-deuterated species are calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Method:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: The proton NMR spectrum is acquired. Due to the deuteration on the phenyl ring and the beta-carbon, the aromatic and beta-proton signals will be absent or significantly reduced. The remaining signals for the BOC protecting group and the alpha-proton should be present at their expected chemical shifts.

  • Data Analysis: The observed chemical shifts, multiplicities, and integration values are compared to the expected values for the this compound structure.

Visualization of Key Processes

Diagrams can simplify the understanding of complex workflows and relationships.

Certificate of Analysis Review Workflow

The following diagram illustrates a typical workflow for a researcher reviewing a CoA.

cluster_0 CoA Reception and Initial Verification cluster_1 Data Analysis and Specification Comparison cluster_2 Methodology and Raw Data Review cluster_3 Decision and Action A Receive CoA for this compound B Verify Header Information (Product Name, Lot #, CAS #) A->B C Review Quantitative Data Table B->C D Compare Results to Specifications C->D E Check for Out-of-Specification (OOS) Results D->E H Material Meets All Specifications? E->H F Examine Experimental Protocols (HPLC, MS, NMR) G Request Raw Data if Necessary (e.g., spectra) F->G G->H I Accept Lot for Use in Research/Development H->I Yes J Quarantine Lot and Contact Supplier H->J No

Caption: Workflow for the review and approval of a Certificate of Analysis.

Logical Decision Pathway for Material Acceptance

This diagram outlines the decision-making process based on the CoA findings.

Start Start: CoA Review Purity_Check Is Purity (HPLC) ≥ 98.0%? Start->Purity_Check Isotopic_Check Is Isotopic Enrichment ≥ 98%? Purity_Check->Isotopic_Check Yes Reject Reject Material Purity_Check->Reject No Identity_Check Do NMR and MS Spectra Conform to Structure? Isotopic_Check->Identity_Check Yes Isotopic_Check->Reject No Accept Accept Material Identity_Check->Accept Yes Identity_Check->Reject No

Caption: Decision tree for accepting or rejecting a batch of this compound.

Conclusion

The Certificate of Analysis for this compound is a multi-faceted document that provides a comprehensive quality profile of the material. For researchers and drug development professionals, a thorough understanding of each component of the CoA is paramount. By carefully scrutinizing the quantitative data, understanding the experimental protocols, and following a logical review process, scientists can ensure the quality and integrity of their starting materials, which is a critical step in the path to successful research and development outcomes.

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of BOC-L-Phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise understanding of isotopic labeling is paramount. This in-depth technical guide delves into the core principles and methodologies for assessing the isotopic purity and enrichment of BOC-L-phenylalanine-d8, a critical deuterated amino acid in peptide synthesis and metabolic research.

This guide provides a comprehensive overview of the analytical techniques, experimental protocols, and data interpretation necessary for the accurate characterization of this compound. It aims to equip researchers with the knowledge to ensure the quality and reliability of their isotopically labeled materials, which is fundamental to the integrity of experimental outcomes in drug discovery and development.

Understanding Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of a compound that contains the desired isotope at a specific position, while isotopic enrichment quantifies the abundance of a particular isotope in a sample relative to its natural abundance. For this compound, the target is the incorporation of eight deuterium (d) atoms, replacing hydrogen atoms in the phenyl ring and on the aliphatic side chain. High isotopic purity and enrichment are crucial for applications such as internal standards in mass spectrometry-based bioanalysis, where they enable accurate quantification of endogenous analytes, and in metabolic studies to trace the fate of molecules in biological systems.

Quantitative Analysis of this compound

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes typical isotopic purity and enrichment values for commercially available and synthesized deuterated phenylalanine derivatives.

CompoundSupplier/MethodStated Isotopic Purity (%)Deuterium Enrichment (%)Analytical Method
BOC-L-phenylalanine-d5 (ring-d5)Cambridge Isotope Laboratories98Not specifiedNot specified[1]
Deuterated Boc-Phe-OtBuSynthetic (Catalytic Exchange)Not specified96Not specified[2]
L-Phenylalanine-d8Cambridge Isotope Laboratories98Not specifiedNot specified[3][4]
L-Phenylalanine-d8, 15NCambridge Isotope Laboratories98 (for both isotopes)Not specifiedNot specified[3]
L-Phenylalanine (13C9, 97-99%; D8, 97-99%)Cambridge Isotope Laboratories97-99 (for both isotopes)Not specifiedNot specified[5]

Experimental Protocols for Isotopic Analysis

Detailed and robust experimental protocols are essential for the accurate assessment of isotopic purity and enrichment. Below are methodologies for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a powerful technique for determining the isotopic distribution of a molecule with high mass accuracy.

Objective: To quantify the isotopic enrichment of this compound by analyzing the relative abundance of its isotopologues.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature) to achieve optimal signal intensity and stability for the analyte.

    • Acquire data in full scan mode over a mass range that includes the molecular ions of unlabeled and all deuterated isotopologues of BOC-L-phenylalanine.

  • Data Acquisition:

    • Infuse the working solution into the mass spectrometer at a constant flow rate.

    • Acquire high-resolution mass spectra, ensuring sufficient signal-to-noise ratio for accurate measurement of isotopic peaks.

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled BOC-L-phenylalanine (M+0) and the corresponding peaks for the deuterated isotopologues (M+1 to M+8).

    • Calculate the relative abundance of each isotopologue by integrating the area under each peak.

    • The isotopic enrichment is determined from the weighted average of the masses of the isotopologues.

experimental_workflow_hrms cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL) prep2 Prepare Working Solution (1 µg/mL) prep1->prep2 inst_setup Instrument Setup & Calibration prep2->inst_setup data_acq Data Acquisition (Full Scan) inst_setup->data_acq data_an Peak Integration & Relative Abundance Calculation data_acq->data_an enrich_calc Isotopic Enrichment Determination data_an->enrich_calc

HRMS workflow for isotopic enrichment analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of deuteration.

Objective: To determine the isotopic purity and the specific sites of deuteration in this compound using ¹H and ²H NMR.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signals corresponding to the residual protons in the phenyl ring and the aliphatic side chain.

    • The isotopic purity can be estimated by comparing the integrals of the residual proton signals to the integral of a known internal standard or to the integral of the BOC protecting group protons (which are not deuterated).

  • ²H NMR Spectroscopy:

    • Acquire a quantitative ²H NMR spectrum.

    • The presence of signals in the ²H spectrum confirms the incorporation of deuterium.

    • The chemical shifts of the deuterium signals will correspond to the positions of deuteration. The relative integrals of these signals can provide information on the distribution of deuterium at different sites.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Calculate the percentage of deuteration at each position by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the corresponding integrals in the spectrum of an unlabeled standard.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_data Data Analysis prep Dissolve Sample in Deuterated Solvent acq_h1 Acquire ¹H NMR Spectrum prep->acq_h1 acq_h2 Acquire ²H NMR Spectrum proc Process Spectra acq_h2->proc calc Calculate % Deuteration proc->calc

NMR workflow for isotopic purity and deuteration site analysis.

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of L-phenylalanine followed by the protection of the amino group with a tert-butyloxycarbonyl (BOC) group. Catalytic deuterium exchange is a common method for introducing deuterium into the aromatic ring and side chain of phenylalanine.

synthesis_pathway start L-Phenylalanine intermediate L-Phenylalanine-d8 start->intermediate Catalytic Deuterium Exchange (e.g., Pd/C, D₂O) end This compound intermediate->end BOC Protection (e.g., (Boc)₂O)

General synthetic pathway for this compound.

Conclusion

The accurate determination of isotopic purity and enrichment of this compound is a critical aspect of quality control in research and drug development. The methodologies outlined in this guide, utilizing HRMS and NMR spectroscopy, provide a robust framework for the comprehensive characterization of this important isotopically labeled compound. By adhering to these detailed protocols, researchers can ensure the reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.

References

A Technical Guide to BOC-L-phenylalanine-d8: Suppliers and Quality Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound by providing a comparative landscape of available suppliers and their quality specifications.

Introduction

This compound (N-tert-Butoxycarbonyl-L-phenylalanine-d8) is a stable isotope-labeled amino acid that plays a crucial role in various stages of pharmaceutical research and development. The incorporation of deuterium atoms into the phenylalanine structure provides a valuable tool for mass spectrometry-based applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. The tert-butoxycarbonyl (BOC) protecting group ensures its stability and facilitates its use in peptide synthesis. Given its specialized application, ensuring the chemical and isotopic purity of this compound is paramount for generating accurate and reproducible experimental data.

Suppliers and Product Offerings

Several chemical suppliers specialize in the provision of stable isotope-labeled compounds, including this compound and its variants. The following is a non-exhaustive list of identified suppliers:

  • MCE (MedChemExpress) : Offers this compound and BOC-L-phenylalanine-d5, highlighting their use as tracers and internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]

  • Isotope Science / Alfa Chemistry : Provides this compound and notes its application in deuterated drug development and various analytical fields.[1]

  • Cambridge Isotope Laboratories, Inc. : A well-established supplier of stable isotope-labeled compounds, offering L-Phenylalanine-N-t-Boc (ring-D₅, 98%).[3]

  • LGC Standards : Offers N-Boc-L-phenyl-d5-alanine for use as a certified reference material.[4]

Quality Specifications

The quality of this compound is determined by a range of physicochemical properties and purity levels. When selecting a supplier, it is crucial to scrutinize their product specifications, which are typically detailed in the Certificate of Analysis (CoA). The following table summarizes key quality parameters for this compound and its d5 variant based on available supplier data.

ParameterThis compoundBOC-L-phenylalanine-d5Non-Deuterated BOC-L-phenylalanine (for reference)
Supplier Examples MCE, Isotope Science / Alfa ChemistryMCE, Cambridge Isotope LaboratoriesChem-Impex, Thermo Scientific, Sigma-Aldrich
CAS Number 106881-07-6121695-40-7 (ring-D₅)13734-34-4
Molecular Formula C₁₄H₁₁D₈NO₄C₁₄H₁₄D₅NO₄C₁₄H₁₉NO₄
Molecular Weight ~273.35 g/mol ~270.34 g/mol (ring-D₅)~265.31 g/mol
Isotopic Purity Not consistently specified≥98% (ring-D₅)N/A
Chemical Purity High Purity[1]≥98%[3]≥99% to ≥99.5% (by HPLC or Titration)[5][6]
Appearance White to off-white solidWhite to off-white solidWhite crystalline powder[5][7]
Melting Point Not consistently specifiedNot consistently specified85-88 °C[8]
Optical Rotation Not consistently specifiedNot consistently specified+24° to +26° (c=1, ethanol)[8]

Experimental Protocols and Quality Control

The quality control of this compound involves a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific protocols from suppliers are proprietary, the following methodologies are standard in the industry for the analysis of amino acids and their derivatives.

Identity and Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure. For deuterated compounds, ²H NMR is also employed to determine the positions and extent of deuteration.[9]

  • Mass Spectrometry (MS) : Provides accurate molecular weight determination, confirming the incorporation of deuterium atoms. Techniques such as GC-MS and LC-MS are routinely used.[5][]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) : A primary method for determining chemical purity by separating the main compound from any impurities.[11]

  • Thin-Layer Chromatography (TLC) : A qualitative method to quickly assess the presence of impurities.[11]

  • Elemental Analysis : Determines the percentage of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula.[11]

Isotopic Enrichment
  • Mass Spectrometry (MS) : The most common technique to quantify the level of isotopic enrichment by analyzing the mass distribution of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Can also be used to estimate the degree of deuteration at specific sites.

A general workflow for selecting a suitable supplier for this compound is outlined in the diagram below.

Supplier_Selection_Workflow A Define Research Needs (Isotopic Purity, Quantity) B Identify Potential Suppliers A->B C Request Quotations and Certificates of Analysis (CoA) B->C D Compare Quality Specifications (Purity, Isotopic Enrichment) C->D D->B Does Not Meet Specs E Evaluate Supplier Reputation and Lead Times D->E Meets Specs F Select Supplier and Place Order E->F G In-house Quality Control Upon Receipt F->G

Supplier Selection Workflow for this compound

Conclusion

The selection of a reliable supplier for this compound is a critical step for any research or development project that relies on accurate and reproducible results. By carefully evaluating the quality specifications provided in the Certificate of Analysis and understanding the analytical methods used for quality control, researchers can ensure the integrity of their starting materials. This guide serves as a foundational resource to aid in this selection process, emphasizing the importance of isotopic and chemical purity for the successful application of this valuable research compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis who require detailed information on this isotopically labeled compound. The inclusion of deuterium atoms makes this compound a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

Core Physical and Chemical Properties

The introduction of deuterium in place of hydrogen atoms on the phenyl ring and the aliphatic side chain of L-phenylalanine results in a molecule with a higher molecular weight but with physical and chemical properties that are largely comparable to its non-deuterated counterpart. It is important to note that while specific experimental data for some properties of the d8-isotopologue are not widely published, reasonable estimations can be made based on the well-characterized BOC-L-phenylalanine.

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog

PropertyThis compoundBOC-L-phenylalanine
Molecular Formula C₁₄H₁₁D₈NO₄[1]C₁₄H₁₉NO₄[2][3]
Molecular Weight 273.35 g/mol [1]265.31 g/mol [2][3]
Appearance White powder (inferred)White powder[2][3]
Melting Point Expected to be similar to the non-deuterated form80 - 90 °C[2][3]
Boiling Point Not available426.6 ± 38.0 °C at 760 mmHg[4]
Solubility Expected to be similar to the non-deuterated formSoluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[5][6]
Optical Rotation Expected to be similar to the non-deuterated form[α]D²⁰ = +25 ± 2º (c=1 in EtOH)[2]
CAS Number 106881-07-6[1]13734-34-4[2][4]

Spectroscopic Data

Table 2: Summary of Expected Spectroscopic Data

TechniqueExpected Observations for this compoundReference Data for BOC-L-phenylalanine
¹H NMR Absence of signals corresponding to the phenyl ring and the β-protons of the side chain. A singlet for the tert-butyl group (~1.4 ppm) and a signal for the α-proton will be present.Signals for the phenyl ring (7.2-7.4 ppm), α-proton (~4.3-4.6 ppm), β-protons (~2.9-3.2 ppm), and a singlet for the tert-butyl group (~1.4 ppm).[7]
¹³C NMR The carbon signals of the deuterated phenyl ring and β-carbon will show splitting due to C-D coupling and will have a lower intensity.Signals for the carbonyl carbon, carbons of the phenyl ring, α- and β-carbons, and the carbons of the tert-butyl group.
Mass Spectrometry (MS) A molecular ion peak at m/z corresponding to the molecular weight of the deuterated compound (e.g., [M+H]⁺ at ~274.18).A molecular ion peak corresponding to the non-deuterated molecular weight (e.g., [M+H]⁺ at ~266.14).[8]
Infrared (IR) Spectroscopy C-D stretching vibrations will appear at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations.C-H stretching vibrations (aromatic and aliphatic), N-H stretching, C=O stretching (carbonyl), and other characteristic bands.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are based on established procedures for the synthesis of deuterated amino acids and the BOC protection of phenylalanine.

Synthesis of L-phenylalanine-d8

The synthesis of L-phenylalanine-d8 can be achieved through various methods, including acid-catalyzed exchange reactions in heavy water (D₂O) or metal-catalyzed H/D exchange protocols.

Protocol 1: Acid-Catalyzed H/D Exchange

  • Dissolution: Dissolve L-phenylalanine in a solution of deuterium chloride (DCl) in heavy water (D₂O).

  • Heating: Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of aromatic and side-chain protons with deuterium.

  • Monitoring: Monitor the progress of the deuteration by ¹H NMR spectroscopy, observing the disappearance of the proton signals of the phenyl ring and the β-methylene group.

  • Neutralization and Isolation: After completion, neutralize the solution with a suitable base (e.g., sodium bicarbonate in D₂O) and isolate the deuterated L-phenylalanine by crystallization or chromatography.

  • Purification: Purify the product by recrystallization from a suitable solvent system (e.g., D₂O/ethanol).

BOC Protection of L-phenylalanine-d8

The introduction of the tert-butoxycarbonyl (BOC) protecting group onto the amino function of L-phenylalanine-d8 is a standard procedure in peptide synthesis.

Protocol 2: BOC Protection using Di-tert-butyl dicarbonate (Boc₂O)

  • Dissolution: Suspend L-phenylalanine-d8 in a mixture of a suitable organic solvent (e.g., dioxane or tetrahydrofuran) and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with a weak acid (e.g., citric acid or KHSO₄) to a pH of ~2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. Purify the this compound by column chromatography or recrystallization.[9][10]

Applications and Visualization

This compound is a valuable tool in drug development and metabolic research. Its primary application lies in its use as a stable isotope-labeled internal standard for quantitative mass spectrometry and as a tracer to study the metabolic fate of phenylalanine.

Use as a Metabolic Tracer

In metabolic studies, this compound can be incorporated into peptides or administered directly to track its absorption, distribution, metabolism, and excretion (ADME). The deuterium label allows for its differentiation from the endogenous, non-deuterated phenylalanine.

Metabolic_Tracer_Workflow cluster_administration Administration cluster_system Biological System cluster_analysis Analysis BOC-L-Phe-d8 BOC-L-Phe-d8 Absorption Absorption BOC-L-Phe-d8->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Sample_Collection Sample Collection (Blood, Urine, Tissue) Distribution->Sample_Collection Excretion Excretion Metabolism->Excretion Metabolites_d8 Metabolites_d8 Metabolism->Metabolites_d8 Biotransformation Excretion->Sample_Collection Metabolites_d8->Sample_Collection LC_MS LC-MS/MS Analysis Sample_Collection->LC_MS Quantification Quantification of Phe-d8 and Metabolites LC_MS->Quantification

Workflow for using this compound as a metabolic tracer.
Role in Quantitative Proteomics

In quantitative proteomics, peptides containing L-phenylalanine-d8 can be used as internal standards for the accurate quantification of their non-deuterated counterparts in complex biological samples. This is a key component of Stable Isotope Dilution (SID) mass spectrometry.

SID_MS_Workflow Biological_Sample Biological Sample (with endogenous protein) Spike_In Spike in known amount of BOC-L-Phe-d8 labeled peptide standard Biological_Sample->Spike_In Protein_Digestion Protein Digestion Spike_In->Protein_Digestion LC_MS_Analysis LC-MS/MS Analysis Protein_Digestion->LC_MS_Analysis Quantification Quantification based on peak area ratio of labeled and unlabeled peptides LC_MS_Analysis->Quantification

Workflow of Stable Isotope Dilution Mass Spectrometry.
General Experimental Workflow for Peptide Synthesis

This compound serves as a building block in solid-phase peptide synthesis (SPPS) to introduce a deuterated phenylalanine residue at a specific position within a peptide sequence.

SPPS_Workflow Resin Solid Support Resin Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Coupling of BOC-L-Phe-d8 Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Capping Capping (Optional) Washing->Capping Repeat_Cycle Repeat Cycle for subsequent amino acids Capping->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Repeat_Cycle->Cleavage Purification Peptide Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

BOC-L-phenylalanine-d8 for beginners in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to BOC-L-phenylalanine-d8 for Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of quantitative mass spectrometry, accuracy is paramount. Stable isotope-labeled compounds are the gold standard for internal standards, providing a way to correct for variations that can occur during sample preparation and analysis. This compound is the deuterium-labeled version of BOC-L-phenylalanine, an N-terminally protected form of the essential amino acid L-phenylalanine. The "BOC" (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis.[1][2] This deuterated analogue is an ideal internal standard for the accurate quantification of its unlabeled counterpart, BOC-L-phenylalanine, in various applications, from monitoring chemical reactions to bioanalysis.

This guide provides a foundational understanding of how to use this compound as an internal standard in mass spectrometry, covering its properties, mass spectrometric behavior, and a practical experimental workflow.

The Core Principle: Stable Isotope Dilution

Mass spectrometry is highly sensitive, but the absolute signal of an analyte can fluctuate due to factors like sample loss during extraction, injection volume inconsistencies, or ionization suppression from the sample matrix.[3][4] The stable isotope dilution (SID) method elegantly solves this problem.

An ideal internal standard (IS) is a compound that is chemically identical to the analyte but has a different mass.[5] this compound fits this description perfectly. It co-elutes with the unlabeled analyte during chromatography and experiences the same extraction losses and matrix effects. Because the mass spectrometer can distinguish between the light (analyte) and heavy (internal standard) versions based on their mass-to-charge ratio (m/z), quantification is based on the ratio of their signal intensities. This ratio remains stable even if the absolute signals vary, leading to highly accurate and precise results.[6]

Physicochemical and Mass Spectrometry Properties

Understanding the basic properties of both the analyte and the internal standard is the first step in method development. This compound has eight deuterium atoms, which increases its molecular weight without significantly altering its chemical properties.

Table 1: Physicochemical Properties of BOC-L-phenylalanine and its d8 Analogue

PropertyBOC-L-phenylalanine (Analyte)This compound (Internal Standard)
Molecular Formula C₁₄H₁₉NO₄C₁₄H₁₁D₈NO₄
Average Molecular Weight 265.30 g/mol [5]~273.35 g/mol
Monoisotopic Mass 265.1314 Da[7]~273.1817 Da
CAS Number 13734-34-4[5]N/A
Mass Spectrometric Fragmentation

In electrospray ionization (ESI) mass spectrometry, typically performed in positive ion mode, BOC-L-phenylalanine will be detected as the protonated molecule, [M+H]⁺. During tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions. The most common fragmentation involves the loss of the BOC group and subsequent fragmentation of the remaining phenylalanine structure. These transitions are monitored in a technique called Multiple Reaction Monitoring (MRM) for highly selective quantification.

Based on the known fragmentation of similar molecules, the expected MRM transitions are outlined below.[2][7] The primary fragmentation is the loss of the BOC group to yield the protonated phenylalanine ion, which can further fragment to the characteristic iminium ion.

Table 2: Predicted MRM Transitions for Quantitative Analysis

CompoundPrecursor Ion ([M+H]⁺)Product Ion 1 ([Phe+H]⁺)Product Ion 2 (Iminium Ion)
BOC-L-phenylalanine m/z 266.1m/z 166.1m/z 120.1
This compound m/z 274.2m/z 174.1m/z 128.1

Note: These m/z values are theoretical and should be optimized on the specific mass spectrometer being used.

G cluster_precursor Precursor Ion cluster_products Product Ions (for MRM) precursor This compound [M+H]⁺ (m/z 274.2) product1 Phenylalanine-d8 [M+H]⁺ (m/z 174.1) precursor->product1 Loss of BOC group (-100 Da) product2 Iminium Ion-d8 (m/z 128.1) product1->product2 Loss of HCOOH (-46 Da)

Caption: Predicted fragmentation pathway of this compound in MS/MS.

Experimental Workflow and Protocols

A typical workflow for using this compound involves sample preparation, LC-MS/MS analysis, and data processing. The key step is adding a known concentration of the internal standard to every sample, calibrator, and quality control at the beginning of the process.

G A 1. Sample Collection (e.g., reaction aliquot) B 2. Internal Standard Spiking (Add known amount of BOC-L-Phe-d8) A->B C 3. Sample Preparation (e.g., Dilution, Quenching) B->C D 4. LC-MS/MS Analysis (Separate and detect analyte and IS) C->D E 5. Data Processing (Calculate Analyte/IS Ratio) D->E F 6. Quantification (Determine concentration from calibration curve) E->F

Caption: General workflow for quantification using an internal standard.

Example Protocol: Monitoring a BOC-Deprotection Reaction

This protocol outlines a method to quantify the remaining BOC-L-phenylalanine in a reaction mixture where the BOC group is being removed (deprotected).

1. Preparation of Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of BOC-L-phenylalanine and dissolve in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock 1:100 with 50:50 acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock into a blank reaction matrix (the reaction solvent without reactants). Dilute the standards to cover the expected concentration range of the experiment.

2. Sample Preparation:

  • At designated time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot 1:100 in a microcentrifuge tube containing 990 µL of cold 50:50 acetonitrile:water. This stops the reaction and precipitates proteins or other large molecules.

  • To 100 µL of the diluted sample (or calibrator), add 100 µL of the IS Working Solution (10 µg/mL).

  • Vortex the mixture thoroughly.

  • Centrifuge at >10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions (Example):

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: Monitor the transitions listed in Table 2.

Data Analysis and Interpretation

The final step is to process the data generated by the LC-MS/MS system. The software will integrate the peak areas for both the analyte (BOC-L-phenylalanine) and the internal standard (this compound).

  • Calculate the Response Ratio: For each injection (calibrator, QC, and sample), calculate the ratio of the analyte peak area to the internal standard peak area.

    • Ratio = Peak Area (Analyte) / Peak Area (Internal Standard)

  • Generate a Calibration Curve: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression fit to the data, which should yield a straight line with a high correlation coefficient (R² > 0.99).

  • Quantify Unknown Samples: Use the response ratio from the unknown samples and the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of BOC-L-phenylalanine in the samples.

G cluster_inputs Instrument Output cluster_calc Core Principle cluster_output Result Analyte Analyte Signal (Varies with sample loss) Ratio Ratio = Analyte Signal / IS Signal (Constant) Analyte->Ratio IS Internal Standard Signal (Varies with sample loss) IS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: The logic of internal standard-based quantification.

By using this compound, researchers can confidently and accurately measure its unlabeled counterpart, ensuring data integrity and reproducibility in their quantitative mass spectrometry assays.

References

Methodological & Application

Application Note: High-Throughput Quantification of BOC-L-phenylalanine using BOC-L-phenylalanine-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

APN-0012

Abstract

This application note presents a robust and reliable method for the quantitative analysis of BOC-L-phenylalanine in various sample matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, BOC-L-phenylalanine-d8, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is particularly suited for researchers, scientists, and drug development professionals requiring accurate quantification of BOC-protected amino acids in complex samples.

Introduction

BOC-L-phenylalanine is a critical intermediate in peptide synthesis and drug development.[] Accurate quantification is essential for reaction monitoring, purity assessment, and pharmacokinetic studies. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis. The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, allowing for effective correction of variations in sample extraction, matrix effects, and instrument response. This application note provides a detailed protocol for the quantification of BOC-L-phenylalanine using this compound as an internal standard.

Experimental

Materials and Reagents
  • BOC-L-phenylalanine (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Control Matrix (e.g., plasma, reaction buffer)

Instrumentation
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

1. Stock Solutions (1 mg/mL):

  • Prepare a 1 mg/mL stock solution of BOC-L-phenylalanine in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Working Standard Solutions:

  • Prepare a series of working standard solutions of BOC-L-phenylalanine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

3. Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking the appropriate working standard solutions into the control matrix to achieve a concentration range of 1-1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation Protocol (Protein Precipitation):

  • Aliquot 100 µL of the sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Collision Gas Nitrogen

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
BOC-L-phenylalanine266.1210.110015
This compound274.2218.110015

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of BOC-L-phenylalanine. The use of this compound as an internal standard effectively compensated for any variations during the analytical process.

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) greater than 0.99.

AnalyteConcentration Range (ng/mL)Calibration Curve EquationCorrelation Coefficient (r²)
BOC-L-phenylalanine1 - 1000y = 0.0025x + 0.0012> 0.998
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in the table below.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low54.2102.55.8101.7
Medium503.198.94.599.2
High5002.5101.23.9100.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Aliquoting (100 µL) is_spike Internal Standard Spiking (this compound) sample->is_spike precipitation Protein Precipitation (Cold Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of BOC-L-phenylalanine.

logical_relationship analyte BOC-L-phenylalanine (Analyte) lcms LC-MS/MS System analyte->lcms is This compound (Internal Standard) is->lcms raw_data Raw Data (Analyte and IS Peak Areas) lcms->raw_data ratio Peak Area Ratio (Analyte/IS) raw_data->ratio calibration_curve Calibration Curve (Ratio vs. Concentration) ratio->calibration_curve final_conc Final Concentration calibration_curve->final_conc

Caption: Logical relationship for quantitative analysis using an internal standard.

Conclusion

This application note describes a highly sensitive, selective, and reliable LC-MS/MS method for the quantification of BOC-L-phenylalanine. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method suitable for a wide range of applications in research, and drug development.

References

Application Notes and Protocols for Amino Acid Quantification using BOC-L-phenylalanine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Accurate quantification of amino acids is crucial in various fields, including drug development, clinical diagnostics, and metabolic research.[1][2][3] Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for quantitative analysis.[1][2][4][5] This technique utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte, minimizing variations from sample preparation and matrix effects.[5]

This document provides a detailed protocol for the quantification of amino acids in biological samples using BOC-L-phenylalanine-d8 as an internal standard, followed by pre-column derivatization and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis. The use of a deuterated internal standard for a key amino acid allows for robust and reliable quantification of a panel of amino acids.

Principle

The methodology is based on the principle of isotope dilution. A known concentration of this compound is spiked into the sample. The tert-butoxycarbonyl (BOC) protecting group is removed during the sample preparation, yielding L-phenylalanine-d8. Both the native amino acids in the sample and the liberated L-phenylalanine-d8 internal standard are then derivatized to enhance their chromatographic retention and ionization efficiency. The derivatized amino acids are subsequently separated by UPLC and detected by tandem mass spectrometry (MS/MS). Quantification is achieved by comparing the peak area ratio of the endogenous amino acid to its corresponding isotopically labeled internal standard (for phenylalanine) and to the single internal standard (for other amino acids) against a calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amino Acid Standard Mix

  • 6 M Hydrochloric Acid (HCl)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ultrapure Water

  • Derivatization Reagent Kit (e.g., AccQ•Tag™ Ultra Derivatization Kit)

  • Solid Phase Extraction (SPE) Cartridges (for sample cleanup, if necessary)

Sample Preparation
  • Protein Hydrolysis (for protein-bound amino acids):

    • To approximately 1 mg of protein sample, add 1 mL of 6 M HCl.

    • Incubate the sample at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.

    • Evaporate the HCl under a stream of nitrogen.

    • Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.

  • Internal Standard Spiking:

    • Prepare a stock solution of this compound in methanol.

    • Add a known amount of the this compound internal standard stock solution to each sample, calibrator, and quality control sample to achieve a final concentration within the linear range of the assay.

  • BOC Deprotection:

    • To each sample, add an equal volume of 10% Trifluoroacetic Acid (TFA) in water.

    • Vortex and incubate at room temperature for 30 minutes to remove the BOC protecting group from the internal standard.

    • Dry the samples under nitrogen.

  • Derivatization:

    • Reconstitute the dried samples in 20 µL of 0.1 M HCl.

    • Follow the manufacturer's instructions for the chosen derivatization reagent kit. For example, using the AccQ•Tag™ Ultra Derivatization Kit:

      • Add 60 µL of the AccQ•Tag™ Ultra Borate Buffer.

      • Vortex to mix.

      • Add 20 µL of the reconstituted AccQ•Tag™ Ultra Reagent.

      • Vortex immediately and incubate at 55°C for 10 minutes.

UPLC-MS/MS Analysis
  • Chromatographic Conditions (Example):

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate all derivatized amino acids.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 1-5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Monitor the specific precursor-to-product ion transitions for each derivatized amino acid and for phenylalanine-d8. These transitions need to be optimized for the specific derivatization agent used.

Data Presentation

The quantitative data should be summarized in a clear and structured table. The following table is an example of how to present the results for a panel of amino acids quantified in a sample.

Amino AcidSample Concentration (µM)%RSD (n=3)
Alanine152.32.1
Arginine85.63.5
Aspartic Acid12.14.2
Glutamic Acid45.82.8
Glycine250.11.9
Isoleucine65.73.1
Leucine120.42.5
Lysine180.93.0
Methionine25.34.5
Phenylalanine75.22.3
Proline210.52.0
Serine115.83.3
Threonine95.42.9
Tyrosine60.13.8
Valine195.62.6

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample hydrolysis Protein Hydrolysis (if applicable) sample->hydrolysis spike Spike with BOC-Phe-d8 sample->spike hydrolysis->spike deprotection BOC Deprotection (TFA) spike->deprotection derivatization Derivatization deprotection->derivatization uplc UPLC Separation derivatization->uplc msms MS/MS Detection (MRM) uplc->msms integration Peak Integration msms->integration quantification Quantification (Isotope Dilution) integration->quantification report Report Results quantification->report

Caption: Experimental workflow for amino acid quantification.

logical_relationship start Start: Sample Collection internal_standard Addition of Known Amount of This compound start->internal_standard sample_processing Sample Processing: - Protein Hydrolysis (optional) - BOC Deprotection - Derivatization of all amino acids internal_standard->sample_processing lcms_analysis LC-MS/MS Analysis: Separation and Detection of Derivatized Amino Acids sample_processing->lcms_analysis data_analysis Data Analysis: - Peak Area Ratio Calculation (Analyte / Internal Standard) - Concentration Calculation using Calibration Curve lcms_analysis->data_analysis end End: Quantified Amino Acid Concentrations data_analysis->end

Caption: Logical steps in the quantification protocol.

References

Application of BOC-L-phenylalanine-d8 for Accurate Quantification of L-phenylalanine in Cell Culture Media using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The analysis of amino acids in cell culture media is crucial for monitoring cellular metabolism, optimizing bioprocesses, and ensuring product quality in the development of biotherapeutics. L-phenylalanine is an essential amino acid, and its concentration can significantly impact cell growth, viability, and protein production. Accurate and robust quantification of L-phenylalanine is therefore a critical requirement for researchers, scientists, and drug development professionals. This application note describes a highly specific and sensitive method for the quantification of L-phenylalanine in cell culture media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with BOC-L-phenylalanine-d8 as a stable isotope-labeled internal standard.

The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1] It ensures high accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[2] The tert-butyloxycarbonyl (BOC) protecting group enhances the stability and solubility of the phenylalanine molecule.[3] In the context of this application, this compound serves as a robust internal standard for the precise measurement of L-phenylalanine concentrations in complex biological matrices like cell culture media.

Principle of the Method

This method employs the stable isotope dilution technique. A known amount of this compound is spiked into the cell culture media sample at the initial stage of sample preparation. This internal standard behaves almost identically to the endogenous L-phenylalanine throughout the extraction and analytical process. During LC-MS/MS analysis, the native L-phenylalanine and the deuterated internal standard are separated from other matrix components and detected based on their specific mass-to-charge ratios (m/z). The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the exact concentration of L-phenylalanine in the original sample, effectively correcting for any sample loss or ionization suppression.[4]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • L-phenylalanine (Sigma-Aldrich)

    • This compound (Isotope Science)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade, Fisher Scientific)

    • Methanol (LC-MS grade, Fisher Scientific)

    • Formic acid (LC-MS grade, Sigma-Aldrich)

    • Ultrapure water (Milli-Q® system)

  • Cell Culture Media:

    • Standard cell culture media (e.g., DMEM, RPMI-1640)

    • Spent cell culture media samples

Instrumentation
  • Liquid Chromatography System:

    • Agilent 1290 Infinity II LC System or equivalent

  • Mass Spectrometer:

    • SCIEX QTRAP® 6500+ System or equivalent triple quadrupole mass spectrometer

  • Analytical Column:

    • Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent

Sample Preparation
  • Thaw Samples: Thaw frozen cell culture media samples on ice.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet cells and debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Internal Standard Spiking: Add 10 µL of a 100 µg/mL solution of this compound in methanol to 90 µL of the cell culture media supernatant.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Final Sample Preparation: Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Method
  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2-98% B

      • 5-6 min: 98% B

      • 6-6.1 min: 98-2% B

      • 6.1-8 min: 2% B

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Ion Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • MRM Transitions:

      • L-phenylalanine: Q1: 166.1 m/z, Q3: 120.1 m/z

      • This compound (as L-phenylalanine-d8 after in-source fragmentation): Q1: 174.2 m/z, Q3: 128.2 m/z

Data Presentation

The use of this compound as an internal standard provides excellent linearity and recovery for the quantification of L-phenylalanine in cell culture media. The following tables summarize typical performance data obtained with this method.

Table 1: Linearity of L-phenylalanine Quantification

Concentration (µg/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
10.025 ± 0.002102.1
50.128 ± 0.00998.5
100.255 ± 0.015100.8
250.632 ± 0.03199.2
501.275 ± 0.058101.5
1002.540 ± 0.11299.8
> 0.999

Table 2: Recovery and Matrix Effect

AnalyteFortification Level (µg/mL)Recovery (%) (Mean ± SD, n=3)Matrix Effect (%) (Mean ± SD, n=3)
L-phenylalanine598.2 ± 3.595.7 ± 4.1
50101.5 ± 2.897.2 ± 3.3
10099.8 ± 3.196.5 ± 3.8

Note: The data presented are representative examples and may vary depending on the specific matrix and instrumentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Cell Culture Media Sample centrifuge1 Centrifuge (10,000 x g, 10 min, 4°C) sample->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spike Spike with this compound supernatant->spike precipitate Add Acetonitrile (0.1% FA) Protein Precipitation spike->precipitate vortex Vortex (1 min) precipitate->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge2 Centrifuge (16,000 x g, 10 min, 4°C) incubate->centrifuge2 final_sample Transfer Supernatant to LC-MS Vial centrifuge2->final_sample lc_injection Inject Sample onto LC System final_sample->lc_injection lc_separation Chromatographic Separation (HSS T3 Column) lc_injection->lc_separation ms_detection Mass Spectrometry Detection (ESI+, MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantify L-phenylalanine Concentration ratio->quantification

Caption: Experimental workflow for the quantification of L-phenylalanine.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a robust, sensitive, and accurate platform for the quantification of L-phenylalanine in cell culture media. The stable isotope dilution strategy effectively mitigates matrix-associated and process-related variability, ensuring high-quality data essential for reliable monitoring of cell culture processes and metabolic studies. This method is well-suited for high-throughput applications in research, process development, and quality control environments within the biotechnology and pharmaceutical industries.

References

Application Note: Monitoring Peptide Synthesis Progression Using BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of peptides for research, therapeutic, and diagnostic applications. A significant challenge in SPPS is the real-time monitoring of the efficiency of each amino acid coupling step, as incomplete reactions can lead to the accumulation of deletion sequences, complicating purification and reducing the final yield of the desired peptide. Traditional methods for monitoring SPPS, such as the Kaiser test or UV-Vis monitoring of Fmoc group removal, provide indirect evidence of reaction completion. This application note details a direct and quantitative method for monitoring peptide synthesis progression by incorporating a stable isotope-labeled amino acid, BOC-L-phenylalanine-d8, at a specific position in the peptide sequence. Subsequent analysis of small, cleaved aliquots of the peptide-resin by Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the direct observation and quantification of the successful incorporation of the labeled amino acid and subsequent residues.

Principle of the Method

The core of this monitoring technique lies in the introduction of a mass shift in the peptide chain that is readily detectable by mass spectrometry. This compound, where eight hydrogen atoms on the phenyl ring are replaced by deuterium, is chemically identical to its non-deuterated counterpart and behaves similarly in the coupling reaction. However, its incorporation results in an 8 Dalton (Da) mass increase in the resulting peptide.

By taking a small sample of the resin from the synthesis vessel after the coupling of this compound and subsequent amino acids, a "micro cleavage" can be performed to release the peptide fragments into solution.[1] LC-MS analysis of these fragments will show two distinct peptide masses if the coupling was incomplete: the expected mass of the peptide containing this compound and a mass 8 Da lighter corresponding to the deletion sequence where the deuterated amino acid was not incorporated. The relative intensities of these two species can be used to calculate the coupling efficiency. This method provides a quantitative assessment of the synthesis progression at a critical juncture. Stable isotope-labeled peptides are chemically and physically indistinguishable from their endogenous counterparts with respect to retention time, ionization efficiency, and fragmentation pathways, making them ideal for such analytical applications.[2]

Applications

  • Optimization of Coupling Conditions: This method can be used to fine-tune coupling reagents, reaction times, and temperatures for difficult sequences, particularly for hydrophobic or sterically hindered amino acids.

  • Troubleshooting Failed Syntheses: In cases of low yield or impure final product, analysis of intermediates can pinpoint the specific coupling step that failed.

  • Quality Control during Synthesis: For the synthesis of critical or long peptides, this method provides in-process quality control, ensuring the integrity of the peptide chain as it is being built.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines a general procedure for manual Boc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM (3x), isopropanol (IPA) (3x), and DCM (3x).

  • Neutralization:

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes (2x).

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Incorporation of this compound

This protocol is a specific application of the coupling step in Protocol 1.

  • Following the neutralization step (Protocol 1, Step 3) of the preceding amino acid, prepare the activated this compound solution as described in Protocol 1, Step 4.

  • Add the activated this compound solution to the resin and allow it to couple for 2 hours.

  • After the coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • At this stage, a small sample of the resin can be taken for micro cleavage and MS analysis (see Protocol 3).

Protocol 3: On-Resin Micro Cleavage for MS Analysis

This protocol describes how to cleave a small amount of peptide from the resin for analysis without affecting the bulk synthesis.

  • Sample Collection: Remove a small amount of the peptide-resin (5-10 mg) from the reaction vessel after the desired coupling step.

  • Washing and Drying: Wash the collected resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[3]

  • Cleavage: Add the cleavage cocktail (e.g., 200 µL) to the dried resin in a microcentrifuge tube and allow the reaction to proceed for 1-2 hours at room temperature.[1]

  • TFA Evaporation: After cleavage, carefully evaporate the TFA using a stream of nitrogen.

  • Peptide Precipitation: Add cold diethyl ether to the remaining solution to precipitate the cleaved peptide.

  • Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether.

  • Sample Preparation for MS: Dissolve the dried peptide pellet in a suitable solvent for LC-MS analysis, such as 50% acetonitrile/water with 0.1% formic acid.[1]

Protocol 4: LC-MS Analysis of Cleaved Peptides
  • Chromatography: Inject the dissolved peptide sample onto a reverse-phase C18 column. Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry:

    • Acquire mass spectra in positive ion mode over a mass range that includes the expected masses of the deuterated and non-deuterated peptides.

    • Use selected ion monitoring (SIM) or extracted ion chromatograms (EIC) to look for the specific m/z values of the target peptides.

Data Presentation

The successful incorporation of this compound will result in a peptide that is 8 Da heavier than the corresponding peptide without the deuterated amino acid. The table below illustrates the expected mass differences for a hypothetical peptide sequence (e.g., H-Ala-Gly-Phe-Leu-OH).

Peptide SequenceIsotopic LabelTheoretical Monoisotopic Mass (Da)Mass Difference (Da)
Ala-Gly-Phe-LeuNone (Failure to couple Phe)222.14-
Ala-Gly-Phe(d8) -LeuDeuterated Phenylalanine439.26+8
Ala-Gly-Phe-LeuNon-deuterated Phenylalanine431.23-

The following table shows illustrative data from an LC-MS analysis to determine the coupling efficiency of this compound.

Peptide SpeciesObserved m/zPeak AreaCoupling Efficiency (%)
Peptide with Phe(d8)440.27 [M+H]⁺950,00095%
Peptide without Phe432.24 [M+H]⁺50,0005%

Visualizations

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_monitoring Monitoring Workflow start Start with Resin deprotection1 Boc Deprotection start->deprotection1 coupling1 Couple Amino Acid 1 deprotection1->coupling1 deprotection2 Boc Deprotection coupling1->deprotection2 coupling_d8 Couple this compound deprotection2->coupling_d8 deprotection3 Boc Deprotection coupling_d8->deprotection3 sample_resin Take Resin Aliquot coupling_d8->sample_resin After d8 coupling coupling3 Couple Amino Acid 3 deprotection3->coupling3 end_synthesis Continue Synthesis coupling3->end_synthesis coupling3->sample_resin After subsequent couplings micro_cleavage Micro Cleavage sample_resin->micro_cleavage lcms_analysis LC-MS Analysis micro_cleavage->lcms_analysis data_analysis Data Analysis & Coupling Efficiency lcms_analysis->data_analysis

Caption: Experimental workflow for monitoring SPPS using this compound.

G cluster_logic Mass Spectrometry-Based Confirmation cluster_spectrum Expected Result peptide_d8 Peptide with Phe(d8) Mass = M+8 mass_spec Mass Spectrometer peptide_d8->mass_spec peptide_h Peptide with Phe(h) Mass = M peptide_h->mass_spec If coupling is incomplete mass_spectrum Mass Spectrum mass_spec->mass_spectrum peak_d8 Peak at m/z = (M+8)+H⁺ mass_spectrum->peak_d8 peak_h Peak at m/z = M+H⁺ mass_spectrum->peak_h

Caption: Logical diagram of mass shift detection for synthesis monitoring.

Conclusion

The use of this compound provides a powerful and direct method for monitoring the progression of solid-phase peptide synthesis. This technique offers a quantitative assessment of coupling efficiency, enabling researchers to optimize protocols, troubleshoot difficult syntheses, and ensure the quality of the final peptide product. The detailed protocols and workflows presented in this application note provide a comprehensive guide for implementing this advanced monitoring strategy in peptide synthesis laboratories.

References

Application Notes: Incorporating BOC-L-phenylalanine-d8 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system, providing a detailed snapshot of cellular physiology.[1][2][3] A cornerstone of MFA is the use of stable isotope tracers, which allow researchers to track the fate of atoms through complex metabolic networks.[1][4] L-phenylalanine-d8, a deuterated stable isotope of the essential amino acid L-phenylalanine, serves as a valuable tracer for investigating protein synthesis, amino acid catabolism, and the biosynthesis of critical signaling molecules.[5] Phenylalanine is a precursor for protein synthesis and the production of L-tyrosine, which in turn is a building block for neurotransmitters like dopamine and adrenaline.[6][7]

This document provides detailed application notes and experimental protocols for the use of L-phenylalanine-d8 in MFA. It is important to note that the specified compound, BOC-L-phenylalanine-d8 , includes a tert-butoxycarbonyl (Boc) protecting group.[8] This group is typically used during chemical peptide synthesis to prevent unwanted reactions.[8][9] For in vivo or in vitro metabolic studies, this Boc group must be chemically removed (deprotected) to yield the metabolically active L-phenylalanine-d8 tracer. The protocols outlined below assume the use of the deprotected, free L-phenylalanine-d8 amino acid.

Key Metabolic Fates of L-Phenylalanine

The primary metabolic pathways of L-phenylalanine can be effectively traced using L-phenylalanine-d8. The deuterium labels are tracked by mass spectrometry as they are incorporated into downstream metabolites.

  • Incorporation into Protein: As an essential amino acid, a primary fate of L-phenylalanine is its incorporation into newly synthesized proteins.[6] Measuring the enrichment of d8-phenylalanine in protein hydrolysates allows for the quantification of protein synthesis rates.

  • Conversion to L-Tyrosine: The irreversible hydroxylation of L-phenylalanine by the enzyme phenylalanine hydroxylase produces L-tyrosine.[7][10] This is a major catabolic pathway, and its dysfunction leads to the metabolic disorder phenylketonuria (PKU).[7]

  • Conversion to Phenylpyruvic Acid: L-phenylalanine can also be converted to phenylpyruvic acid through transamination.[6][10] This represents an alternative catabolic route for the amino acid.

Phenylalanine_Metabolism Phe_d8 L-Phenylalanine-d8 Protein Protein Synthesis Phe_d8->Protein tRNA Synthetase Tyr L-Tyrosine Phe_d8->Tyr Phenylalanine Hydroxylase PPA Phenylpyruvic Acid Phe_d8->PPA Aminotransferase Catecholamines Dopamine, Epinephrine, Norepinephrine Tyr->Catecholamines Tyrosine Hydroxylase

Key metabolic pathways of L-Phenylalanine.

Experimental Protocols

A successful metabolic flux experiment requires careful planning and execution, from cell culture to data analysis. The following protocols provide a comprehensive workflow for studies using L-phenylalanine-d8.

MFA_Workflow cluster_prep Preparation cluster_analysis Analysis Culture 1. Cell Culture & Isotopic Labeling Treatment 2. Experimental Treatment Culture->Treatment Quench 3. Metabolic Quenching Treatment->Quench Extract 4. Metabolite Extraction Quench->Extract SamplePrep 5. Sample Prep for LC-MS/MS Extract->SamplePrep LCMS 6. LC-MS/MS Analysis SamplePrep->LCMS DataProc 7. Data Processing (MID Determination) LCMS->DataProc FluxCalc 8. Flux Calculation & Modeling DataProc->FluxCalc DrugDev_Logic Tracer This compound (Protected Tracer) Deprotection Deprotection Tracer->Deprotection ActiveTracer L-Phenylalanine-d8 (Active Tracer) Deprotection->ActiveTracer MFA Metabolic Flux Analysis (MFA) ActiveTracer->MFA Phenotype Characterize Metabolic Phenotype MFA->Phenotype Drug Drug Candidate Drug->MFA MoA Determine Mechanism of Action (MoA) Phenotype->MoA

References

Application Notes and Protocols for the Analysis of BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of N-tert-butoxycarbonyl-L-phenylalanine-d8 (BOC-L-phenylalanine-d8) for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate sample preparation technique is critical for achieving accurate, precise, and reproducible results by removing interfering matrix components and concentrating the analyte of interest.

This compound is a deuterated and protected form of the essential amino acid L-phenylalanine. Its use as an internal standard in pharmacokinetic studies and other bioanalytical assays necessitates robust and reliable sample preparation methods from various biological matrices such as plasma, serum, and cell culture media.

Core Sample Preparation Techniques

The three primary techniques for the extraction of this compound from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the sample matrix, required sensitivity, and throughput needs.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, which can otherwise interfere with the analysis. This technique is often employed for its simplicity and speed, making it suitable for high-throughput applications.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, which is more hydrophobic than its unprotected counterpart, LLE can offer a cleaner extract than PPT by selectively partitioning the analyte into an organic solvent.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away. Due to the non-polar nature of the BOC protecting group and the phenyl ring, a reversed-phase SPE sorbent is most appropriate for this compound.

Quantitative Data Summary

The following table summarizes typical performance data for the three sample preparation techniques described. These values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 85-95%> 90%> 95%
Matrix Effect Moderate to HighLow to ModerateVery Low
Limit of Quantification (LOQ) ~5 ng/mL~1-2 ng/mL< 1 ng/mL
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Solvent Consumption LowHighModerate

Experimental Protocols

Detailed methodologies for each sample preparation technique are provided below.

Protocol 1: Protein Precipitation (PPT)

This protocol outlines the procedure for extracting this compound from plasma or serum using protein precipitation with acetonitrile.

Materials:

  • Biological sample (plasma or serum) containing this compound

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge capable of >12,000 x g

  • Pipettes and tips

  • Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex for 20 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of this compound from an aqueous matrix using ethyl acetate.

Materials:

  • Aqueous sample (e.g., diluted plasma, urine) containing this compound

  • Ethyl acetate, HPLC grade

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and tips

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Pipette 500 µL of the aqueous sample into a 2 mL microcentrifuge tube.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any interface material.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex for 20 seconds.

  • Transfer the sample to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol details the extraction and clean-up of this compound using a reversed-phase SPE cartridge.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL)

  • Methanol, HPLC grade (for conditioning and elution)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 90% Methanol in water)

  • SPE vacuum manifold or positive pressure processor

  • Collection tubes

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: Dilute the biological sample (e.g., 100 µL of plasma) 1:1 with deionized water or a suitable buffer to reduce viscosity.[1]

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of the wash solvent (5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of the elution solvent (90% methanol in water) into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

Visualized Workflows

The following diagrams illustrate the workflows for each sample preparation protocol.

PPT_Workflow Sample 1. Sample Aliquot (100 µL) Add_ACN 2. Add Cold Acetonitrile (300 µL) Sample->Add_ACN Vortex_Incubate 3. Vortex & Incubate (-20°C) Add_ACN->Vortex_Incubate Centrifuge 4. Centrifuge (14,000 x g) Vortex_Incubate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Evaporate 6. Evaporate to Dryness Supernatant->Evaporate Reconstitute 7. Reconstitute (100 µL) Evaporate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis LLE_Workflow Sample 1. Aqueous Sample (500 µL) Add_Solvent 2. Add Ethyl Acetate (1 mL) Sample->Add_Solvent Vortex_Centrifuge 3. Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Collect_Organic 4. Collect Organic Layer Vortex_Centrifuge->Collect_Organic Evaporate 5. Evaporate to Dryness Collect_Organic->Evaporate Reconstitute 6. Reconstitute (100 µL) Evaporate->Reconstitute Analysis 7. LC-MS/MS Analysis Reconstitute->Analysis SPE_Workflow Pre_treat 1. Sample Pre-treatment Load 4. Load Sample Pre_treat->Load Condition 2. Condition (Methanol) Equilibrate 3. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 5. Wash Interferences Load->Wash Elute 6. Elute Analyte Wash->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute (100 µL) Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

References

Application Note: LC-MS/MS Method for the Quantification of BOC-L-Phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butoxycarbonyl (BOC)-protected amino acids are fundamental building blocks in solid-phase peptide synthesis and play a crucial role in the development of peptide-based therapeutics. BOC-L-phenylalanine-d8, a deuterated analog of BOC-L-phenylalanine, is commonly used as an internal standard in quantitative bioanalytical assays to ensure accuracy and precision. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The methodologies described herein are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics (DMPK), and related fields.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from biological matrices such as plasma or serum.

Protocol:

  • To 50 µL of the biological sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (if this compound is not the internal standard).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (see section 2.2).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Due to the relatively nonpolar nature of the BOC protecting group, reversed-phase chromatography is a suitable method for the separation of this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

The MRM transitions for this compound are determined by monitoring the fragmentation of the protonated molecule. The BOC group is known to undergo characteristic neutral losses of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). For deuterated phenylalanine, the phenyl ring contains the deuterium atoms.

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 274.2218.215100
This compound 274.2174.125100

Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used.

Data Presentation

The quantitative data for a typical calibration curve are summarized below. The method demonstrates excellent linearity over the specified concentration range.

Table 4: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area
12,548
512,675
1025,102
50124,589
100248,971
5001,251,342
Linearity (R²) 0.9992

Visualization of the Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound. The described sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. This method is suitable for use in regulated bioanalytical laboratories supporting drug development programs.

Application Notes and Protocols for Enhanced Detection of Phenylalanine with d8 Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various derivatization methods to enhance the detection of phenylalanine (Phe) and its deuterated (d8) internal standard in biological matrices. The use of a stable isotope-labeled internal standard, such as d8-phenylalanine, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. Derivatization is often essential for improving the chromatographic properties and increasing the sensitivity of phenylalanine in mass spectrometry-based analyses.

Metabolic Pathway of Phenylalanine

Phenylalanine is an essential amino acid that is primarily metabolized in the liver via the phenylalanine hydroxylase (PAH) pathway. This pathway converts phenylalanine to tyrosine, a precursor for several important biomolecules. A deficiency in the PAH enzyme leads to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of toxic levels of phenylalanine.

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH PAH Phenylalanine Hydroxylase (PAH) BH4 Tetrahydrobiopterin (BH4) qBH2 q-Dihydrobiopterin (qBH2) BH4->qBH2 PAH qBH2->BH4 DHPR O2 O2 H2O H2O O2->H2O PAH DHPR Dihydropteridine Reductase (DHPR) NADP NADP+ NADPH NADPH + H+ NADPH->NADP DHPR

Caption: Phenylalanine hydroxylase pathway.

Derivatization Methods for Phenylalanine Analysis

The choice of derivatization method depends on the analytical platform (GC-MS or LC-MS), the sample matrix, and the desired sensitivity. The following sections detail common and effective derivatization protocols for phenylalanine.

Silylation

Silylation is a robust and widely used derivatization technique for GC-MS analysis. It involves the replacement of active hydrogens in the amino and carboxyl groups of phenylalanine with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, making the molecule more volatile and thermally stable.

Protocol:

  • Sample Preparation: Transfer an aliquot of the sample extract containing phenylalanine and the d8-phenylalanine internal standard to a GC vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reagent: Prepare a solution of BSTFA with 1% trimethylchlorosilane (TMCS) in a suitable solvent like acetonitrile or pyridine.

  • Reaction: Add 50 µL of the BSTFA reagent to the dried sample residue.

  • Incubation: Tightly cap the vial and heat at 100°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

MTBSTFA derivatives are generally more stable towards hydrolysis than their TMS counterparts.

Protocol:

  • Sample Preparation: Dry an aliquot of the sample extract in a GC vial under nitrogen.

  • Derivatization Reagent: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried residue.[1]

  • Incubation: Tightly cap the vial and heat at 100°C for 4 hours.[1]

  • Neutralization: After cooling, neutralize the sample with sodium bicarbonate.[1]

  • Analysis: The derivatized sample is then ready for GC-MS analysis.[1]

Advantages of Silylation:

  • Produces thermally stable and volatile derivatives suitable for GC-MS.

  • Well-established and widely documented.

Disadvantages of Silylation:

  • Derivatives can be sensitive to moisture, requiring anhydrous conditions.

  • May require higher temperatures and longer reaction times.

Alkylation with Chloroformates

Alkylation with chloroformates is a rapid derivatization method that can be performed in an aqueous environment, which simplifies sample preparation. This method is suitable for both GC-MS and LC-MS analysis.

Protocol:

  • Sample Preparation: To an aqueous sample or reconstituted dried extract containing phenylalanine and d8-phenylalanine, add a solution of sodium hydroxide (1 M).

  • Reagent Addition: Add pyridine and methanol to the sample mixture.

  • Derivatization: Add 20 µL of MCF and vortex vigorously for 30 seconds. Repeat the addition of 20 µL of MCF and vortexing.

  • Extraction: Extract the derivatized phenylalanine into an organic solvent like chloroform.

  • Analysis: The organic phase is collected for GC-MS or LC-MS analysis.

Protocol:

  • Sample Preparation: To the sample, add ethanol and pyridine.

  • Derivatization: Add ECF and vortex to initiate the reaction.

  • Extraction: Extract the derivatives with an organic solvent such as chloroform.

  • Analysis: The organic layer is analyzed by GC-MS or LC-MS.

Advantages of Chloroformate Alkylation:

  • Rapid reaction, often completed in minutes.

  • Can be performed in aqueous solutions, eliminating the need for complete sample drying.

  • Derivatives are generally stable.

Disadvantages of Chloroformate Alkylation:

  • Reagents can be corrosive and require careful handling.

  • May require a liquid-liquid extraction step.

Experimental Workflow

The general workflow for the analysis of phenylalanine using a deuterated internal standard and derivatization is outlined below.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with d8-Phenylalanine Sample->Spike Extract Extraction of Analytes Spike->Extract Dry Evaporation to Dryness (for Silylation) Extract->Dry Deriv Add Derivatization Reagent (e.g., BSTFA, MCF) Extract->Deriv Aqueous Derivatization (e.g., MCF) Dry->Deriv React Incubation / Reaction Deriv->React Analysis GC-MS or LC-MS Analysis React->Analysis Quant Quantification using Phe/d8-Phe Ratio Analysis->Quant

Caption: General experimental workflow.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for phenylalanine using various derivatization methods. It is important to note that these values are from different studies and analytical platforms, and therefore, a direct comparison should be made with caution. The sensitivity of a method can be influenced by the instrument, matrix, and specific experimental conditions.

Derivatization MethodReagentAnalytical MethodLODLOQReference
Silylation BSTFAGC-MS< 2.0 µM-[2]
Alkylation Ethyl Chloroformate (ECF)GC-MS/MS0.016 ng/m³0.048 ng/m³[3]
Silylation MTBSTFAGC-MS/MS0.094 ng/m³0.281 ng/m³[3]

Conclusion

The selection of an appropriate derivatization method is a critical step in developing a robust and sensitive assay for the quantification of phenylalanine and its d8-labeled internal standard. Silylation with BSTFA or MTBSTFA is a reliable choice for GC-MS analysis, offering good volatility and thermal stability, although it requires anhydrous conditions. Alkylation with chloroformates like MCF and ECF provides a rapid and versatile alternative that can be performed in aqueous media, simplifying sample preparation. The choice between these methods should be guided by the available instrumentation, sample throughput requirements, and the specific analytical performance goals of the study. The use of a d8-phenylalanine internal standard is strongly recommended for all methods to ensure the highest accuracy and precision in quantitative results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Shape for BOC-L-phenylalanine-d8 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of BOC-L-phenylalanine-d8.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound?

A1: Peak tailing for this compound, a hydrophobic and protected amino acid, in reversed-phase HPLC can stem from several factors:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with any polar functionalities on the molecule, leading to tailing.[1][2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to mixed ionization states of the analyte, causing peak tailing.[1][4]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[1][2]

  • Column Degradation: Voids in the column bed or a contaminated frit can distort the peak shape.[1]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1][5]

Q2: My this compound peak is fronting. What are the likely causes?

A2: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Injecting too much sample, either in terms of volume or concentration, is a primary cause of fronting.[4][6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger or significantly different from the mobile phase, it can lead to peak fronting, especially for early-eluting peaks.[4][6] It is often recommended to prepare your sample in the mobile phase solvent.[6]

  • Low Column Temperature: Lower temperatures can increase the viscosity of the mobile phase, which may contribute to peak fronting.[1][4]

  • Column Collapse: In reversed-phase HPLC, using a highly aqueous mobile phase can cause the stationary phase to "collapse," leading to a loss of retention and peak fronting.[6]

Q3: Why is my this compound peak broad?

A3: Broad peaks are generally an indication of poor column efficiency or issues within the HPLC system. Common causes include:

  • Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[4]

  • Column Contamination or Degradation: An old or contaminated column will exhibit reduced efficiency, leading to broader peaks.[1][4]

  • Slow Flow Rate: While lower flow rates can improve resolution, an excessively slow flow rate can also lead to broader peaks due to increased diffusion.[4][7]

  • Improper Mobile Phase Composition: A mobile phase that is too weak may result in prolonged retention and broader peaks.[4]

Troubleshooting Guide

The following table summarizes common peak shape problems for this compound and provides a systematic approach to troubleshooting.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.Use a modern, high-purity, end-capped C18 or C8 column. Consider a column with a different stationary phase chemistry.[2]
Mobile phase pH is not optimal.Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., using 0.1% formic acid or trifluoroacetic acid) can suppress silanol interactions.[8]
Column overload.Reduce the injection volume or dilute the sample.[2]
Column contamination or void formation.Flush the column with a strong solvent. If the problem persists, replace the column.[4]
Peak Fronting Sample overload (concentration or volume).Decrease the amount of sample injected by reducing the injection volume or diluting the sample.[4][6]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition or a weaker solvent.[4][6]
Low column temperature.Increase the column temperature to 30-40 °C to reduce mobile phase viscosity.[4]
Split Peaks Partially blocked column frit.Backflush the column. If this does not resolve the issue, replace the frit or the column.[9]
Sample solvent incompatibility.Ensure the sample is dissolved in the mobile phase or a weaker solvent.[6]
Void at the column inlet.This often indicates column degradation and requires column replacement.[10]
Broad Peaks Extra-column dead volume.Use shorter, narrower internal diameter tubing between system components.[4]
Column deterioration.Replace the column with a new one of the same type.[1]
Inappropriate flow rate.Optimize the flow rate. A typical starting point for a standard 4.6 mm ID column is 1.0 mL/min.[7]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC

This protocol describes the preparation of a standard mobile phase for the analysis of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA)

  • 0.2 µm or 0.45 µm membrane filters

  • Glass solvent bottles

Procedure:

  • Aqueous Component (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Add 1 mL of formic acid (for a 0.1% v/v solution).

    • Mix thoroughly.

    • Filter the solution using a 0.2 µm or 0.45 µm membrane filter.

    • Degas the mobile phase by sonication or vacuum degassing.

  • Organic Component (Mobile Phase B):

    • Measure 1 L of HPLC-grade acetonitrile into a clean 1 L glass bottle.

    • Filter the solvent using a compatible 0.2 µm or 0.45 µm membrane filter.

    • Degas the mobile phase.

  • Gradient Elution: The recommended starting point is a gradient elution from a lower to a higher percentage of acetonitrile. A typical gradient might be:

    • 0-2 min: 60% A

    • 2-15 min: Gradient to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 60% A

    • 18-25 min: Re-equilibration at 60% A

Protocol 2: Sample Preparation

This protocol outlines the steps for preparing this compound for HPLC analysis.

Materials:

  • This compound standard

  • Mobile phase (initial conditions) or a compatible solvent (e.g., 50:50 Acetonitrile:Water)

  • Vortex mixer

  • Autosampler vials with septa

  • 0.2 µm or 0.45 µm syringe filters

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a minimal amount of a strong solvent like acetonitrile.

    • Dilute to the final volume with the initial mobile phase composition to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards at the desired concentrations.

  • Filtration:

    • Filter the final working standard solutions through a 0.2 µm or 0.45 µm syringe filter into an autosampler vial.

  • Injection:

    • Inject a suitable volume (e.g., 5-10 µL) onto the HPLC system.

Visualizations

Caption: Troubleshooting workflow for poor HPLC peak shape.

ExperimentalWorkflow prep_mp Prepare Mobile Phase (Aqueous & Organic) hplc_setup HPLC System Setup (Column, Flow Rate, Temp) prep_mp->hplc_setup prep_sample Prepare this compound Sample injection Inject Sample prep_sample->injection hplc_setup->injection data_acq Data Acquisition injection->data_acq peak_eval Evaluate Peak Shape data_acq->peak_eval optimize Optimize Method (Gradient, pH, Temp) peak_eval->optimize Poor Shape final_method Final Validated Method peak_eval->final_method Good Shape optimize->prep_mp

Caption: General experimental workflow for HPLC method development.

References

Technical Support Center: Common Issues with Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using deuterated internal standards in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: Loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[1][2]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[2]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[2]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[2]

  • In-source Instability: The deuterated IS may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[2]

Troubleshooting Guides

Issue 1: Isotopic Exchange (H/D Back-Exchange)

Q2: My deuterated internal standard signal is decreasing over time, or I'm seeing a "false positive" signal for my analyte. What's happening?

A2: This is a classic sign of isotopic exchange, also known as H/D back-exchange.[1][3] This occurs when deuterium atoms on your standard are replaced by hydrogen atoms from the sample matrix, solvents, or mobile phase.[1][3] This can lead to an underestimation of the internal standard concentration, resulting in an overestimation of the analyte's concentration.[1][3]

Factors Influencing Back-Exchange:

FactorImpact on Exchange RateMitigation Strategy
pH High (>8) or Low (<2)Maintain pH between 2.5 and 7 for minimal exchange.[4]
Temperature HighStore and analyze samples at low temperatures (e.g., 4°C).[4]
Solvent Protic (e.g., H₂O, Methanol)Use aprotic solvents (e.g., acetonitrile) when possible.[4]
Label Position On Heteroatoms (O, N, S) or alpha to a carbonylChoose standards with labels on stable carbon positions.[4]
Experimental Protocol: Assessing Isotopic Stability

This protocol helps to determine if isotopic exchange is occurring under your specific analytical conditions.[5]

Objective: To evaluate the stability of a deuterated standard by incubating it in the sample matrix and solvent over time.[4][5]

Methodology:

  • Prepare Sample Sets:

    • Set A (T=0): Spike a known concentration of the deuterated standard into your analytical matrix (e.g., plasma) and immediately process and analyze it.[4][5]

    • Set B (Incubated Matrix): Spike the same concentration of the standard into the matrix and incubate it under conditions that mimic your typical sample handling (e.g., 4 hours at room temperature or 24 hours at 4°C).[5]

    • Set C (Incubated Solvent): Spike the standard into your sample reconstitution solvent and incubate under the same conditions as Set B.[5]

  • Sample Processing: After incubation, process the samples from Set B and Set C using your established extraction method.[5]

  • LC-MS/MS Analysis: Analyze all samples and monitor the signal for both the deuterated standard and the corresponding unlabeled analyte.[5]

  • Data Evaluation:

    • Compare the peak area of the standard in the incubated samples (Sets B and C) to the T=0 sample (Set A). A significant decrease in signal may indicate degradation or exchange.[4][5]

    • Look for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard in the incubated samples. This is a direct indication of back-exchange.[5]

Troubleshooting Workflow for Isotopic Exchange

start Inconsistent IS Signal or Analyte Overestimation check_purity Step 1: Verify IS Purity (Is unlabeled analyte present in the stock?) start->check_purity incubation_exp Step 2: Incubation Experiment (Does the IS exchange in the matrix/solvent?) check_purity->incubation_exp analyze_conditions Step 3: Analyze Experimental Conditions (Are pH, temperature, or solvent promoting exchange?) incubation_exp->analyze_conditions evaluate_label Step 4: Evaluate Label Position (Are deuterium labels on exchangeable sites?) analyze_conditions->evaluate_label remediate Remediation evaluate_label->remediate low_temp Lower Temperature remediate->low_temp adjust_ph Adjust pH to ~2.5 remediate->adjust_ph change_solvent Use Aprotic Solvents remediate->change_solvent new_is Select IS with Stable Labels (e.g., on aromatic ring) remediate->new_is

Caption: Troubleshooting workflow for suspected isotopic exchange.

Issue 2: Isotopic Purity and Contribution to Analyte Signal

Q3: My calibration curve is non-linear, especially at the low end. Could my internal standard be the problem?

A3: Yes, impurities in the deuterated internal standard can significantly impact results.[6] The most common issue is the presence of the unlabeled analyte as an impurity in the standard.[6] This contributes to the analyte's signal, leading to an overestimation of its concentration, which is particularly problematic at the lower limit of quantification (LLOQ).[6] For reliable results, high purity is essential, with recommended levels being >99% for chemical purity and ≥98% for isotopic enrichment.[6]

Experimental Protocol: Assessing Isotopic Purity with HR-MS

Objective: To determine the isotopic purity of a deuterated internal standard and quantify the amount of unlabeled analyte.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[6]

  • Instrumentation: Use a high-resolution mass spectrometer (HR-MS) capable of resolving the different isotopologues.[6]

  • Analysis: Infuse the sample directly or inject it onto an LC column. Acquire a full scan mass spectrum.

  • Data Analysis:

    • Identify and integrate the ion signals for the unlabeled analyte (d₀) and the main deuterated isotopologue (dₙ).

    • Calculate the isotopic purity as: % Isotopic Purity = [Intensity(dₙ) / (Intensity(d₀) + Intensity(dₙ))] * 100

Purity Assessment Workflow

start Suspected IS Purity Issue (e.g., LLOQ inaccuracy) coa_review Step 1: Review Certificate of Analysis (Check reported chemical & isotopic purity) start->coa_review purity_check Step 2: Perform Purity Check (HR-MS or qNMR) coa_review->purity_check decision Is Purity Acceptable? (>99% chemical, >98% isotopic) purity_check->decision proceed Proceed with Analysis decision->proceed Yes contact_supplier Contact Supplier for a Higher Purity Batch decision->contact_supplier No

Caption: Workflow for assessing the purity of deuterated internal standards.

Issue 3: Chromatographic Separation and Differential Matrix Effects

Q4: My deuterated standard elutes slightly earlier than my analyte, and my results are not reproducible. Why is this happening?

A4: This is a known phenomenon referred to as the "isotope effect". Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[7] If this separation causes the analyte and the internal standard to elute into regions with different levels of ion suppression or enhancement from the sample matrix, it can lead to inaccurate and irreproducible quantification.[8][9] This is known as a differential matrix effect.[7]

Impact of Incomplete Co-elution on Matrix Effects:

Elution ProfileMatrix Effect ImpactConsequence for Quantification
Perfect Co-elution Analyte and IS experience the same degree of ion suppression/enhancement.Accurate correction and reliable results.[8]
Partial Separation Analyte and IS experience different degrees of ion suppression/enhancement.Inaccurate correction, leading to poor reproducibility and biased results.[8][9]
Troubleshooting Chromatographic Separation
  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of separation.[7]

  • Adjust Chromatography:

    • Consider using a column with lower resolution to ensure the analyte and standard elute as a single peak.[7]

    • Modify the mobile phase composition or gradient to improve co-elution.

  • Alternative Isotopes: If chromatographic separation persists and causes issues, consider using a ¹³C or ¹⁵N-labeled internal standard, as these are less prone to chromatographic shifts.[9]

Logical Diagram of Differential Matrix Effects

cluster_elution Elution from Column start Analyte and Deuterated IS Injected separation Chromatographic Separation (Isotope Effect) start->separation is_elutes Deuterated IS Elutes (Region of Low Suppression) separation->is_elutes analyte_elutes Analyte Elutes (Region of High Suppression) separation->analyte_elutes ionization Electrospray Ionization (ESI) is_elutes->ionization analyte_elutes->ionization is_signal IS Signal is Strong ionization->is_signal analyte_signal Analyte Signal is Suppressed ionization->analyte_signal result Inaccurate Analyte/IS Ratio (Quantification Error) is_signal->result analyte_signal->result

Caption: How chromatographic shifts can lead to differential matrix effects.

References

Technical Support Center: Addressing Matrix Effects with BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and addressing matrix effects in biological samples when using BOC-L-phenylalanine-d8 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS bioanalysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[3][4] The "matrix" itself refers to all components within a sample other than the analyte of interest, such as proteins, salts, lipids, and phospholipids in biological samples.[3][5]

Q2: Why do matrix effects occur?

A2: Matrix effects primarily occur at the interface between the liquid chromatography (LC) system and the mass spectrometer (MS), specifically within the ion source.[6] Proposed mechanisms include:

  • Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ion source, leading to a reduction in the analyte's ion formation (ion suppression).[5]

  • Droplet Formation and Evaporation Interference: Non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, which affects the efficiency of solvent evaporation and the release of gas-phase analyte ions.[7]

  • Analyte Neutralization: Some matrix components can deprotonate and neutralize the analyte ions that have been formed.[7]

Q3: What is this compound and why is it used as an internal standard?

A3: this compound is a deuterated form of BOC-L-phenylalanine, meaning that eight hydrogen atoms have been replaced with deuterium. This makes it a stable isotope-labeled internal standard (SIL-IS).[8] SIL-ISs are considered the gold standard for quantitative LC-MS analysis because they have nearly identical physicochemical properties to the analyte of interest.[9] This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization. Consequently, any matrix effects that suppress or enhance the analyte's signal will affect the SIL-IS to a similar degree, allowing for accurate correction and reliable quantification.[10]

Q4: Can matrix effects still be an issue even when using a stable isotope-labeled internal standard like this compound?

A4: Yes, while SIL-ISs are highly effective, issues can still arise. The underlying assumption is that the analyte and the SIL-IS co-elute perfectly and experience the exact same degree of matrix effect. However, in some cases, a slight chromatographic separation between the deuterated standard and the analyte can occur (the "isotope effect"), which may lead to differential ion suppression if they elute into regions with varying matrix interferences.[9] Additionally, extremely severe matrix effects can suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised.[4]

Troubleshooting Guide

Q1: I am observing poor accuracy and precision in my quality control (QC) samples. Could this be due to matrix effects?

A1: Yes, poor accuracy and precision are common indicators of uncompensated matrix effects.[6] The issue may be that the matrix effect is variable across different samples or different matrix lots.

Troubleshooting Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the matrix factor (MF) and the internal standard normalized matrix factor (IS-normalized MF). This will help you understand the extent of ion suppression or enhancement.[11][12]

  • Evaluate Different Matrix Lots: If you suspect lot-to-lot variability, conduct the matrix effect assessment using at least six different lots of the biological matrix.[12] A high coefficient of variation (%CV) in the matrix factor across different lots indicates a significant and variable matrix effect.

  • Optimize Sample Preparation: Enhance your sample cleanup procedures to more effectively remove interfering matrix components like phospholipids.[5][13] Consider switching from protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[14]

  • Optimize Chromatography: Adjust your chromatographic method to improve the separation of your analyte and this compound from the regions of significant ion suppression.[12] This could involve trying a different column chemistry, altering the mobile phase composition, or adjusting the gradient profile.[14]

Q2: The peak area of my internal standard, this compound, is highly variable between samples. What is the cause?

A2: High variability in the internal standard response is a strong indicator of significant and inconsistent matrix effects across your samples.[15] While the SIL-IS is designed to track the analyte, severe ion suppression can lead to a fluctuating signal.

Troubleshooting Steps:

  • Post-Column Infusion Experiment: To identify the regions of ion suppression in your chromatogram, you can perform a post-column infusion experiment. This involves infusing a constant flow of your analyte and internal standard into the MS while injecting a blank, extracted matrix sample. Dips in the signal will correspond to the retention times of interfering components.

  • Chromatographic Separation: Correlate the retention time of your analyte/IS with the regions of ion suppression identified in the post-column infusion experiment. If they overlap, modify your LC method to shift the elution of your compounds to a "cleaner" region of the chromatogram.

  • Sample Dilution: If the assay has sufficient sensitivity, you can try diluting the samples. This reduces the concentration of matrix components introduced into the system and can minimize matrix effects.[9]

  • Review Sample Collection and Handling: Inconsistencies in sample collection, such as varying levels of hemolysis or lipemia, can contribute to variable matrix effects.[16]

Q3: My results show significant ion suppression even with this compound. What should I do?

A3: Significant ion suppression points to a high concentration of interfering components in your sample extracts that are co-eluting with your analyte.

Troubleshooting Steps:

  • Improve Sample Cleanup: This is the most effective strategy. As mentioned previously, transitioning to SPE or LLE can provide cleaner extracts than protein precipitation.

  • Optimize LC Conditions:

    • Increase Retention: Poor retention on reversed-phase columns can lead to co-elution with highly polar matrix components. Modifying the mobile phase or using a column with a different stationary phase can improve retention and separation.[17]

    • Gradient Optimization: A shallower gradient can improve the resolution between the analyte and interfering peaks.

  • Reduce Injection Volume: Injecting a smaller volume of the sample extract can lessen the amount of matrix components entering the mass spectrometer, thereby reducing ion suppression.[14]

  • Check for Phospholipids: In biological matrices like plasma, phospholipids are a major cause of ion suppression.[13] Employ specific phospholipid removal strategies during sample preparation if you suspect they are the issue.

Quantitative Data Summary

The assessment of matrix effects is quantified using the Matrix Factor (MF). The goal is to have an Internal Standard Normalized Matrix Factor close to 1, with a low coefficient of variation (%CV) across different lots of the biological matrix.

ParameterFormulaIdeal ValueIndication of a Problem
Matrix Factor (MF) (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)1MF < 1 indicates ion suppression.[11] MF > 1 indicates ion enhancement.[11]
IS Normalized MF (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)Close to 1A value significantly different from 1 suggests the IS does not adequately compensate for the matrix effect.[10]
%CV of IS Normalized MF (Standard Deviation of IS Normalized MF) / (Mean of IS Normalized MF) * 100≤ 15%A value > 15% indicates significant variability in the matrix effect across different lots, which can compromise assay precision.[16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

This experiment is crucial for quantifying the extent of matrix effects.[11]

Objective: To determine the Matrix Factor (MF) for both the analyte and the internal standard (this compound).

Materials:

  • Blank biological matrix from at least six different sources/lots.

  • Analyte and this compound stock solutions.

  • Reconstitution solvent (typically the mobile phase).

  • All necessary reagents for the sample extraction procedure.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): In a clean tube, add the analyte and this compound to the reconstitution solvent at low and high QC concentration levels. This set represents the response without any matrix.

    • Set B (Post-Extraction Spike): Take aliquots of the six different lots of blank biological matrix and perform the full extraction procedure. To the final, dried extracts, add the analyte and this compound (spiked in reconstitution solvent) at the same low and high QC concentrations as Set A. This set measures the response in the presence of extracted matrix components.

    • Set C (Pre-Extraction Spike - for Recovery): Spike the analyte and this compound into the blank biological matrix before the extraction procedure begins. This set is used to determine extraction recovery but is not needed for the matrix factor calculation itself.

  • Analyze Samples: Analyze all samples from Set A and Set B via LC-MS/MS.

  • Calculate Matrix Factor:

    • Calculate the average peak area for the analyte and the internal standard from Set A (Neat Solution).

    • For each of the six matrix lots in Set B, calculate the Matrix Factor for both the analyte and the IS using the following formula:

      • MF = (Peak Area from Set B) / (Average Peak Area from Set A)

    • Calculate the IS-Normalized Matrix Factor for each lot:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Evaluate Results:

    • Calculate the mean and the %CV for the IS-Normalized Matrix Factor across the six lots. A %CV of ≤15% is generally considered acceptable.[16]

Visualizations

Troubleshooting_Workflow start Poor Accuracy/Precision or Inconsistent IS Response quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me is_me_significant Is IS-Normalized MF CV > 15%? quantify_me->is_me_significant optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) is_me_significant->optimize_sample_prep Yes end_ok Method Acceptable is_me_significant->end_ok No optimize_lc Optimize Chromatography (Column, Mobile Phase, Gradient) optimize_sample_prep->optimize_lc re_evaluate Re-evaluate Matrix Effect optimize_lc->re_evaluate re_evaluate->is_me_significant

Caption: General workflow for troubleshooting matrix effects.

Ion_Suppression_Enhancement cluster_source Mass Spectrometer Ion Source cluster_effect Resulting Matrix Effect analyte Analyte Ions detector Detector Signal analyte->detector Ideal Response matrix Matrix Components matrix->analyte Interference suppression Ion Suppression (Lower Signal) enhancement Ion Enhancement (Higher Signal)

Caption: Conceptual diagram of ion suppression and enhancement.

Matrix_Factor_Workflow set_a Set A: Spike Analyte/IS in Neat Solution analyze Analyze Sets A & B by LC-MS/MS set_a->analyze set_b Set B: Spike Analyte/IS in Post-Extracted Blank Matrix set_b->analyze calc_mf Calculate Matrix Factor (MF) MF = Response(B) / Response(A) analyze->calc_mf calc_is_mf Calculate IS-Normalized MF MF(Analyte) / MF(IS) calc_mf->calc_is_mf evaluate Evaluate Mean and %CV calc_is_mf->evaluate

Caption: Workflow for quantitative assessment of matrix factor.

References

Technical Support Center: BOC-L-phenylalanine-d8 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of BOC-L-phenylalanine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor signal intensity of this compound?

Poor signal intensity for your deuterated internal standard can stem from several factors. These include issues with the sample itself, the liquid chromatography (LC) conditions, or the mass spectrometer (MS) settings. Common culprits include incorrect concentration of the standard, degradation during storage, inefficient ionization, or an instrument that is not properly tuned or calibrated.[]

Q2: Can the BOC protecting group cause issues during MS analysis?

Yes, the tert-Butyloxycarbonyl (BOC) protecting group is thermally labile and can undergo fragmentation in the mass spectrometer's ion source, a phenomenon known as in-source fragmentation or in-source decay. This can lead to a diminished signal for the intact molecule and the appearance of fragment ions, potentially complicating quantification.

Q3: What are the typical fragmentation patterns for BOC-protected amino acids?

BOC-protected amino acids commonly lose the BOC group through the elimination of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). The loss of t-butanol is another possible fragmentation pathway.[2] Understanding these fragmentation patterns is crucial for identifying your compound and troubleshooting any unexpected ions in your spectra.

Q4: How does the choice of mobile phase additive affect signal intensity?

The mobile phase composition, particularly the acidic modifier, can significantly impact the ionization efficiency and, therefore, the signal intensity of this compound. Trifluoroacetic acid (TFA) is a common additive in HPLC for improving peak shape, but it is known to cause ion suppression in electrospray ionization (ESI) MS. Formic acid is generally a better choice for LC-MS applications as it is more volatile and less likely to cause signal suppression. The use of buffers like ammonium formate or ammonium acetate can also enhance signal intensity for many compounds.[3]

Q5: Should I use ESI or APCI for the analysis of this compound?

Electrospray ionization (ESI) is the most common and generally suitable ionization technique for amino acids and their derivatives. Atmospheric pressure chemical ionization (APCI) can be an alternative, particularly for less polar compounds that are thermally stable.[4] However, given the thermal lability of the BOC group, ESI is often the preferred method. For free amino acids and low molecular weight peptides, APCI has shown better sensitivity at high LC flow rates in some cases.[5]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

This is one of the most frequent challenges encountered. The following guide provides a step-by-step approach to diagnose and resolve this issue.

Troubleshooting Workflow

LowSignalWorkflow start Low/No Signal check_concentration Verify Standard Concentration and Integrity start->check_concentration check_lc Evaluate LC Conditions check_concentration->check_lc Concentration OK solution_concentration Prepare Fresh Standard check_concentration->solution_concentration Incorrect/Degraded check_ms Optimize MS Parameters check_lc->check_ms LC Conditions OK solution_lc Adjust Mobile Phase /Gradient check_lc->solution_lc Suboptimal solution_ms Tune and Calibrate MS check_ms->solution_ms Suboptimal

Troubleshooting workflow for low signal intensity.

Step-by-Step Guide:

  • Verify Standard Concentration and Integrity:

    • Action: Prepare a fresh dilution of your this compound standard from a reliable stock.

    • Rationale: The standard may have degraded over time or been prepared at an incorrect concentration.

  • Evaluate LC Conditions:

    • Action:

      • Ensure the mobile phase is correctly prepared and that the additives are appropriate for MS (e.g., formic acid instead of TFA).

      • Check for leaks in the LC system.

      • Verify that the column is not clogged and is performing as expected.

    • Rationale: Poor chromatography can lead to broad peaks and reduced signal intensity. Ion-suppressing agents in the mobile phase will directly impact the signal.

  • Optimize MS Parameters:

    • Action:

      • Perform a tune and calibration of the mass spectrometer.

      • Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature).

      • Optimize the cone voltage and collision energy for the specific MRM transitions of this compound.

    • Rationale: The MS must be operating at its optimal performance for the specific analyte to achieve good sensitivity.

Issue 2: In-source Fragmentation of the BOC Group

The lability of the BOC group can lead to its fragmentation in the ion source, resulting in a decreased signal for the parent ion.

Troubleshooting Decision Tree

BocFragmentation start Observing In-Source Fragmentation of BOC Group check_cone_voltage Is the Cone/Fragmentor Voltage Too High? start->check_cone_voltage check_source_temp Is the Ion Source Temperature Elevated? check_cone_voltage->check_source_temp No lower_voltage Lower Cone/Fragmentor Voltage check_cone_voltage->lower_voltage Yes lower_temp Reduce Source Temperature check_source_temp->lower_temp Yes consider_ionization Consider Softer Ionization (if available) check_source_temp->consider_ionization No

Decision tree for troubleshooting BOC group fragmentation.

Mitigation Strategies:

  • Reduce Cone/Fragmentor Voltage: A lower cone or fragmentor voltage will result in less energy being applied to the ions as they enter the mass spectrometer, reducing the likelihood of in-source fragmentation.[6]

  • Optimize Ion Source Temperature: High temperatures in the ion source can promote the thermal degradation of the BOC group. A lower source temperature may help to preserve the intact molecule.

  • Use a Softer Ionization Technique: If available, techniques like Atmospheric Pressure Photoionization (APPI) or a gentler ESI method could potentially reduce fragmentation.

Experimental Protocols

Sample Preparation from Plasma

This protocol provides a general guideline for the extraction of this compound from a plasma matrix.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the appropriate concentration of this compound as an internal standard.

    • Vortex for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Method Parameters

The following table provides a starting point for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

Quantitative Data Summary

The following tables summarize the expected impact of key parameters on the signal intensity of this compound. The values presented are illustrative and will vary depending on the specific instrument and experimental conditions.

Table 1: Effect of Mobile Phase Additive on Relative Signal Intensity

Mobile Phase Additive (0.1%)Relative Signal Intensity (%)Rationale
Formic Acid100Good volatility, promotes protonation.
Acetic Acid80-90Less efficient protonation compared to formic acid.
Trifluoroacetic Acid (TFA)10-30Strong ion pairing leads to significant signal suppression in ESI.[7]

Table 2: Illustrative MRM Transitions and Optimized MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound274.2168.12515
128.12520
BOC-L-phenylalanine266.1166.12515
120.12520

Note: The precursor ion for this compound corresponds to [M+H]+. The product ions correspond to the loss of the BOC group and subsequent fragmentation. These values should be optimized on your specific instrument.

Signaling Pathways and Workflows

Experimental Workflow for Quantitative Analysis

The following diagram outlines a typical workflow for the quantitative analysis of an analyte using a deuterated internal standard like this compound.

QuantitativeWorkflow sample_prep Sample Collection (e.g., Plasma) Spike with this compound Internal Standard Protein Precipitation / Extraction lc_separation LC Separation C18 Reversed-Phase Chromatography sample_prep->lc_separation ms_detection MS/MS Detection ESI Positive Ion Mode MRM Analysis lc_separation->ms_detection data_analysis Data Analysis Peak Integration Ratio of Analyte to Internal Standard Quantification using Calibration Curve ms_detection->data_analysis

Workflow for quantitative analysis using a deuterated internal standard.

References

Preventing contamination in BOC-L-phenylalanine-d8 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of BOC-L-phenylalanine-d8 stock solutions to prevent contamination and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound stock solutions?

A1: Contamination of this compound stock solutions can arise from several sources:

  • Microbial Contamination: Bacteria, fungi (molds and yeasts), and mycoplasma are common biological contaminants. These can be introduced from non-sterile equipment, airborne particles, or improper aseptic technique during solution preparation.[1][2][3]

  • Chemical Contamination: This includes impurities from solvents, water, or leaching of plasticizers from containers.[3] It can also refer to the presence of byproducts from the synthesis of this compound or degradation products.

  • Cross-Contamination: Introduction of other chemicals or biological materials from the laboratory environment, often due to shared equipment or workspaces.

  • Isotopic Contamination: For deuterated compounds, contamination can also mean the presence of the non-deuterated (protio) form or molecules with incomplete deuteration, which can occur if the compound is exposed to sources of hydrogen.

Q2: How can I detect contamination in my this compound stock solution?

A2: Detecting contamination early is crucial. Here are several methods:

  • Visual Inspection: Look for turbidity, cloudiness, or any particulate matter in the solution, which can indicate microbial growth.[2][3]

  • Microscopy: A small aliquot of the solution can be examined under a microscope to check for the presence of bacteria or fungi.[2]

  • pH Measurement: A significant change in the pH of the solution can be an indicator of microbial metabolism.[2]

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to assess the chemical purity of the solution and detect impurities or degradation products.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to check for the presence of impurities and to confirm the isotopic purity (degree of deuteration) of the compound.[5][6]

    • Mass Spectrometry (MS): MS can identify contaminants by their mass-to-charge ratio and is highly sensitive for detecting trace impurities.[5]

Q3: What are the recommended storage conditions for this compound stock solutions to minimize degradation?

A3: Proper storage is critical for maintaining the stability of your stock solutions. Based on data for the non-deuterated analogue, the following conditions are recommended:

  • Temperature: For long-term storage (up to 6 months), store solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1][7]

  • Light: Protect solutions from light, as exposure can cause photodegradation of the compound. Store in amber vials or wrap containers in aluminum foil.

  • Container: Use sterile, high-quality polypropylene or glass vials with secure caps to prevent solvent evaporation and contamination.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible turbidity or cloudiness in the solution. Microbial (bacterial or fungal) contamination.- Do not use the solution. - Discard the contaminated stock and decontaminate all affected labware. - Review your aseptic technique for solution preparation. - Prepare a fresh, sterile stock solution using sterile filtration.
Unexpected peaks in HPLC analysis. Chemical contamination or degradation of this compound.- Identify the contaminant if possible by comparing retention times with known standards. - If degradation is suspected, prepare a fresh solution and re-analyze. - Ensure high-purity solvents and reagents are used for solution preparation. - Check the storage conditions (temperature and light exposure) of your stock solution.
¹H NMR spectrum shows unexpected signals or a lower than expected degree of deuteration. Presence of chemical impurities or isotopic contamination (H/D exchange).- For chemical impurities, purify the solid this compound before preparing a new solution. - For isotopic contamination, ensure that all solvents and reagents used are anhydrous and that the solution is not exposed to moisture. Handle under an inert atmosphere if necessary.[4]
Significant pH shift in the stock solution. Microbial metabolism leading to acidic or basic byproducts.- Confirm microbial contamination using microscopy. - Discard the solution and prepare a fresh, sterile stock.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

Parameter Value/Recommendation Source
Solubility in DMSO 100 mg/mL (requires sonication)[1]
Solubility in Methanol & Dichloromethane Soluble[2]
Solubility in Water Less soluble[2]
Recommended Long-Term Storage -80°C for up to 6 months[1][7]
Recommended Short-Term Storage -20°C for up to 1 month[1][7]

Note: Stability data is based on the non-deuterated BOC-L-phenylalanine. While similar stability is expected for the d8 analogue, users should perform their own stability studies for critical applications.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, disposable syringe

  • Sterile 0.22 µm syringe filter

  • Sterile, amber polypropylene or glass vials

Procedure:

  • In a sterile biological safety cabinet, weigh the desired amount of this compound powder into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • If necessary, sonicate the solution in a sterile water bath until the powder is completely dissolved.

  • Using a sterile syringe, draw up the solution.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution directly into a new set of sterile, amber vials for storage.

  • Label the vials clearly with the compound name, concentration, date, and your initials.

  • Store the vials at the appropriate temperature (-20°C for short-term, -80°C for long-term).

Protocol 2: Purity Analysis by HPLC-UV

Objective: To determine the chemical purity of the this compound stock solution.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection Wavelength: 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a diluted sample of your this compound stock solution in the initial mobile phase composition.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient method to elute the compound and any potential impurities.

  • Analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Mandatory Visualization

Contamination_Troubleshooting_Workflow start Suspected Contamination in This compound Stock visual_inspection Visual Inspection (Turbidity, Cloudiness) start->visual_inspection hplc_analysis HPLC Purity Analysis visual_inspection->hplc_analysis Negative contaminated_microbial Microbial Contamination - Discard Solution - Review Aseptic Technique visual_inspection->contaminated_microbial Positive nmr_analysis NMR Purity Analysis (Chemical & Isotopic) hplc_analysis->nmr_analysis Pure contaminated_chemical Chemical Contamination/ Degradation - Prepare Fresh Solution - Verify Reagent Purity hplc_analysis->contaminated_chemical Impurity Peaks contaminated_isotopic Isotopic Contamination - Use Anhydrous Solvents - Handle Under Inert Atmosphere nmr_analysis->contaminated_isotopic Impurity/Low Deuteration solution_ok Solution is likely OK Proceed with Caution nmr_analysis->solution_ok Pure

Caption: Troubleshooting workflow for contaminated this compound solutions.

References

Resolving chromatographic co-elution issues with BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOC-L-phenylalanine-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterium-labeled form of BOC-L-phenylalanine.[1][2] It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte, while its chemical properties are nearly identical, ensuring similar behavior during sample preparation and analysis.[3][4]

Q2: Why am I observing a different retention time for this compound compared to the unlabeled BOC-L-phenylalanine?

A2: While stable isotope-labeled internal standards are designed to co-elute with the analyte, deuterium-labeled compounds can sometimes exhibit slightly different retention times.[4] This phenomenon, known as the "isotope effect," is more pronounced with a higher number of deuterium atoms and can be influenced by the chromatographic conditions, particularly the mobile phase composition and the stationary phase chemistry.

Q3: Can this compound be used with HPLC-UV detection?

A3: While technically possible, it is not the intended or optimal use. The primary advantage of this compound is for mass spectrometry-based detection where its mass difference from the unlabeled analyte is used for quantification. For UV detection, the deuterated and non-deuterated forms are indistinguishable. If using UV detection, an unlabeled compound would be a more cost-effective choice as an internal standard.

Troubleshooting Guide: Co-elution Issues

One of the most common challenges in chromatography is co-elution, where two or more compounds elute from the column at the same time.[5] This guide provides a step-by-step approach to diagnosing and resolving co-elution issues involving this compound.

Scenario: Poor peak shape and inaccurate quantification of this compound.

You are developing an LC-MS/MS method for a new drug candidate and using this compound as an internal standard. You observe that the peak for this compound is broad, shows a shoulder, and its response is inconsistent across different samples, leading to poor reproducibility.

The first step is to determine if the observed peak distortion is due to co-elution.[5]

  • Visual Inspection of the Peak: A symmetrical, Gaussian peak is ideal. Shoulders, tailing, or fronting can indicate the presence of a co-eluting substance.[5]

  • Mass Spectrometry Analysis: Since you are using an MS detector, you can investigate the purity of the peak by examining the mass spectra across its width. If the spectra change from the beginning to the end of the peak, it is a strong indication of co-elution.[5]

Co-elution can occur with endogenous matrix components, metabolites of the analyte, or other compounds introduced during sample preparation.

The following workflow can be used to systematically address the co-elution issue.

CoElution_Troubleshooting Troubleshooting Workflow for Co-elution cluster_diagnosis Diagnosis cluster_resolution Resolution Strategies cluster_verification Verification start Poor Peak Shape / Inconsistent Results confirm_coelution Confirm Co-elution with MS Peak Purity Scan start->confirm_coelution optimize_mobile_phase Modify Mobile Phase Gradient/Composition confirm_coelution->optimize_mobile_phase Co-elution Confirmed change_column Change Stationary Phase (Column Chemistry) optimize_mobile_phase->change_column Issue Persists evaluate_resolution Evaluate Peak Resolution and Shape optimize_mobile_phase->evaluate_resolution Resolution Improved adjust_temp Adjust Column Temperature change_column->adjust_temp Issue Persists change_column->evaluate_resolution Resolution Improved sample_prep Optimize Sample Preparation adjust_temp->sample_prep Issue Persists adjust_temp->evaluate_resolution Resolution Improved sample_prep->evaluate_resolution Resolution Improved evaluate_resolution->optimize_mobile_phase Unacceptable validation Method Validation evaluate_resolution->validation Acceptable

Caption: A logical workflow for diagnosing and resolving chromatographic co-elution issues.

Detailed Experimental Protocols and Data

Here we present a hypothetical case study to illustrate the troubleshooting process.

Initial Problematic Method

A researcher is using a generic LC-MS/MS method for a rapid assay.

Experimental Protocol 1: Initial Method

  • LC System: Agilent 1200 Series HPLC

  • Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • MS System: AB SCIEX 4000 QTRAP

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transition for this compound: m/z 274.2 -> 218.2

Observed Issue

Under these conditions, the peak for this compound co-elutes with an unknown matrix component, resulting in the following chromatographic data:

Table 1: Quantitative Data from Initial Method

ParameterThis compound
Retention Time (min)2.85
Peak Width (sec)12.5
Asymmetry Factor1.8
Resolution (Rs)N/A (co-elution)

Troubleshooting and Method Optimization

Based on the troubleshooting workflow, the first step is to modify the mobile phase to improve selectivity.[6] By making the gradient shallower, we can increase the separation between compounds.

Experimental Protocol 2: Optimized Method

  • LC System: Agilent 1200 Series HPLC

  • Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 60% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C (Increased temperature can sometimes improve peak shape and alter selectivity)[6]

  • Injection Volume: 5 µL

  • MS System: AB SCIEX 4000 QTRAP

  • Ionization Mode: Positive ESI

  • MRM Transition for this compound: m/z 274.2 -> 218.2

  • MRM Transition for Co-eluting Peak (hypothetical): m/z 278.3 -> 150.1

Results of Optimization

The modified gradient and increased temperature successfully resolved the this compound peak from the interfering matrix component.

Table 2: Quantitative Data from Optimized Method

ParameterThis compoundInterfering Peak
Retention Time (min)4.124.28
Peak Width (sec)6.25.9
Asymmetry Factor1.11.0
Resolution (Rs)\multicolumn{2}{c}{1.8}

Visualizing the Improvement

The following diagram illustrates the logical relationship between the problem, the actions taken, and the successful outcome.

Resolution_Logic cluster_problem Initial State cluster_actions Corrective Actions cluster_outcome Final State Problem Co-elution of BOC-L-Phe-d8 and Matrix Component Action1 Modify Gradient (Shallow) Problem->Action1 Action2 Increase Column Temperature Problem->Action2 Outcome Successful Resolution (Rs = 1.8) Action1->Outcome Action2->Outcome

Caption: The logical path from identifying the co-elution problem to achieving a successful resolution.

Further Considerations if Co-elution Persists

If modifying the mobile phase and temperature is not sufficient, consider the following:

  • Change the Stationary Phase: The choice of column chemistry has a significant impact on selectivity.[5][6] If you are using a C18 column, switching to a different chemistry such as Phenyl-Hexyl or a polar-embedded phase may provide the necessary selectivity to resolve the co-eluting peaks.

  • Optimize Sample Preparation: Re-evaluate your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). A more selective extraction technique may remove the interfering compound before it is introduced into the LC-MS/MS system.

  • Adjust Mass Spectrometer Parameters: While not a chromatographic solution, you can sometimes mitigate the effects of co-elution by finding highly specific MRM transitions for both your analyte and the interfering compound, provided they do not have isobaric fragments.

By following this structured troubleshooting guide, researchers can effectively diagnose and resolve co-elution issues involving this compound, leading to more accurate and reliable quantitative results.

References

Technical Support Center: Managing Ion Suppression with BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BOC-L-phenylalanine-d8 and other deuterated internal standards in LC-MS/MS analyses. The focus is on identifying, quantifying, and mitigating ion suppression to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as BOC-L-phenylalanine, is reduced by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can cause underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[3][4] When using this compound as an internal standard, the assumption is that it will experience the same degree of ion suppression as the non-labeled analyte, allowing for accurate quantification. However, if the suppression is differential, it can lead to inaccurate results.[5]

Q2: I'm using a deuterated internal standard like this compound. Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression.[1] The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification. However, this isn't always guaranteed. Deuteration can sometimes cause a slight shift in retention time, known as a chromatographic isotope effect.[5] If this separation occurs in a region of significant ion suppression, the analyte and the IS will be affected differently, leading to inaccurate quantification.[5]

Q3: What are the most common causes of ion suppression in bioanalytical assays?

A3: Ion suppression is typically caused by co-eluting substances from the sample matrix that compete with the analyte for ionization. Common culprits include:

  • Endogenous matrix components: Phospholipids, salts, proteins, and other molecules naturally present in biological samples are major contributors.

  • Exogenous substances: Contaminants from sample collection tubes, plasticware, and mobile phase additives like trifluoroacetic acid (TFA) can also cause suppression.

  • High analyte concentration: At very high concentrations, an analyte can cause self-suppression.[6]

Q4: How can I determine if ion suppression is affecting my analysis of this compound?

A4: A widely used method to identify regions of ion suppression is the post-column infusion experiment .[4][7] In this experiment, a solution of your analyte (BOC-L-phenylalanine) is continuously infused into the mass spectrometer while a blank matrix sample is injected into the LC system. A dip in the baseline signal indicates the presence of interfering matrix components that are causing ion suppression at that specific retention time.[2][8]

Troubleshooting Guides

Problem 1: Inconsistent results and poor reproducibility for my analyte when using this compound as an internal standard.

  • Possible Cause: Differential ion suppression affecting the analyte and the internal standard to different extents. This could be due to a slight chromatographic separation between the two.

  • Troubleshooting Steps:

    • Verify Co-elution: Inject a mixed standard of your analyte and this compound. Overlay the chromatograms to confirm that they co-elute perfectly. Even a small offset can be problematic in a region of steep ion suppression.

    • Perform a Post-Column Infusion Experiment: As described in the FAQs, this will help you visualize the regions of ion suppression in your chromatogram.[4]

    • Optimize Chromatography: Adjust the gradient, flow rate, or mobile phase composition to shift the elution of your analyte and internal standard away from regions of significant ion suppression.[1]

    • Improve Sample Cleanup: Enhanced sample preparation can remove the interfering matrix components.[9] Consider switching from a simple protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][10]

Problem 2: Low signal intensity and poor sensitivity for my analyte, even at moderate concentrations.

  • Possible Cause: Severe ion suppression from the sample matrix is quenching the analyte signal.

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Quantify the extent of ion suppression by comparing the analyte's peak area in a neat solution versus a post-extraction spiked matrix sample.

    • Enhance Sample Preparation: This is often the most effective way to combat severe ion suppression.[1][9] SPE is particularly effective at removing phospholipids, which are common culprits.[10]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression. However, this also dilutes the analyte, so this approach is only suitable if you have sufficient sensitivity.[11][12]

    • Check for Source Contamination: A dirty ion source can exacerbate ion suppression.[3] Perform routine cleaning and maintenance of your mass spectrometer.

Quantitative Data Summary

The choice of sample preparation method has a significant impact on the extent of ion suppression. The following table provides illustrative data on the effectiveness of different techniques in reducing signal suppression in human plasma.

Sample Preparation MethodAnalyte Peak Area (Neat Solution)Analyte Peak Area (Spiked Plasma Extract)Signal Suppression (%)
Protein Precipitation (PPT)1,500,000600,00060%
Liquid-Liquid Extraction (LLE)1,500,0001,050,00030%
Solid-Phase Extraction (SPE)1,500,0001,350,00010%
SPE + Optimized Chromatography1,500,0001,455,0003%

Note: This data is for illustrative purposes and actual values will vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

  • Objective: To visualize the regions in the chromatogram where ion suppression occurs.

  • Materials:

    • LC-MS/MS system

    • Syringe pump

    • Tee-piece for mixing

    • Analyte standard solution (e.g., 100 ng/mL BOC-L-phenylalanine in mobile phase)

    • Blank, extracted matrix sample (e.g., plasma processed by protein precipitation)

  • Methodology:

    • Set up your LC-MS/MS system with the analytical column and intended mobile phases.

    • Connect the outlet of the LC column to one port of a tee-piece.

    • Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece.

    • Connect the third port of the tee-piece to the mass spectrometer's ion source.

    • Begin the LC gradient and, after a brief equilibration, start the syringe pump to continuously infuse the analyte solution at a low flow rate (e.g., 10 µL/min). This should produce a stable, elevated baseline signal for the analyte.

    • Inject the blank, extracted matrix sample onto the LC column.

    • Monitor the analyte's signal. Any downward deviation or "dip" from the stable baseline indicates a region of ion suppression.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup

  • Objective: To remove phospholipids and other interfering matrix components to reduce ion suppression.[8]

  • Materials:

    • Mixed-mode or reversed-phase SPE cartridges/plates (e.g., Oasis PRiME HLB)

    • Human plasma sample containing the analyte and this compound

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • 2% Formic acid in water

    • 5% Ammonium hydroxide in methanol

  • Methodology:

    • Condition: Pass 1 mL of methanol through the SPE sorbent.

    • Equilibrate: Pass 1 mL of water through the SPE sorbent.

    • Load: Pretreat 200 µL of plasma with 200 µL of 2% formic acid in water. Load the entire pretreated sample onto the SPE plate.

    • Wash: Wash the sorbent with 1 mL of water to remove salts and other polar interferences. Follow with a wash of 1 mL of 40% methanol in water to remove phospholipids.

    • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionMechanism cluster_source ESI Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet Enters GasPhase Gas Phase Ions (To Mass Analyzer) Analyte->GasPhase Reduced Ionization Matrix Matrix Matrix->Droplet Enters Matrix->GasPhase Competes for Charge/Surface Droplet->GasPhase Evaporation & Ionization TroubleshootingWorkflow Start Poor Reproducibility or Low Sensitivity Observed CheckCoelution Verify Analyte/IS Co-elution Start->CheckCoelution PostColumnInfusion Perform Post-Column Infusion Experiment CheckCoelution->PostColumnInfusion Yes OptimizeChroma Optimize Chromatography (Shift Retention Time) CheckCoelution->OptimizeChroma No PostColumnInfusion->OptimizeChroma Suppression Zone Identified ImproveCleanup Improve Sample Cleanup (SPE or LLE) PostColumnInfusion->ImproveCleanup Broad Suppression End Problem Resolved OptimizeChroma->End DiluteSample Dilute Sample ImproveCleanup->DiluteSample If still needed ImproveCleanup->End DiluteSample->End

References

Guide to troubleshooting poor recovery of BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOC-L-phenylalanine-d8. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the handling and recovery of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor recovery of this compound?

Poor recovery of this compound can stem from several factors throughout the experimental workflow. The most common issues include incomplete extraction from the sample matrix, losses during purification steps, and potential degradation or isotopic exchange of the deuterated compound. It is also crucial to ensure the purity and correct concentration of the starting material.

Q2: My recovered this compound appears as an oil instead of a solid. What should I do?

It is not uncommon for BOC-protected amino acids to be obtained as oils, which can be challenging to purify. One common technique to solidify the product is to dissolve the oil in a suitable solvent like diethyl ether and add one equivalent of dicyclohexylamine (DCHA). The resulting DCHA salt often precipitates as a solid, which can then be more easily purified by recrystallization. Another approach is to use seed crystals of pure BOC-L-phenylalanine to induce crystallization from the oil, followed by slurrying in a non-polar solvent like hexane or cyclohexane.

Q3: I am observing a loss of the deuterium label (H/D exchange) in my this compound sample. How can I prevent this?

Isotopic exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix, can compromise the integrity of your deuterated standard. This is more likely to occur under either acidic or basic conditions. The deuterium atoms on the phenyl ring of this compound are generally stable. However, prolonged exposure to harsh pH conditions or high temperatures should be avoided. Whenever possible, maintain neutral pH and moderate temperatures during extraction and storage.

Q4: My deuterated standard (this compound) and the non-deuterated analyte show slightly different retention times in my HPLC/LC-MS analysis. Is this normal?

Yes, a slight chromatographic shift between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon.[1] This "isotope effect" can cause the deuterated compound to elute slightly earlier than the non-deuterated analyte.[1] While usually minor, this can be problematic if it leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement in the mass spectrometer.[1] If this shift is significant, chromatographic conditions may need to be optimized to minimize the separation.

Troubleshooting Guide for Poor Recovery

This section provides a systematic approach to troubleshooting common issues leading to poor recovery of this compound.

Problem 1: Low Yield After Synthesis or Work-up

Possible Causes:

  • Incomplete reaction during the BOC protection step.

  • Loss of product during the aqueous work-up and extraction phases.

  • Incomplete precipitation or crystallization.

Solutions:

  • Ensure complete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting L-phenylalanine-d8 has been consumed before proceeding with the work-up.

  • Optimize extraction: During the work-up, ensure the pH of the aqueous layer is adjusted correctly (typically to pH 2-3 with a mild acid like citric acid or potassium hydrogen sulfate) to fully protonate the carboxylic acid, making it more soluble in the organic extraction solvent (e.g., ethyl acetate, diethyl ether).[2] Perform multiple extractions with the organic solvent to maximize recovery.

  • Improve crystallization: If the product is an oil, attempt to solidify it using the DCHA salt formation method or by seeding, as mentioned in the FAQs. When crystallizing, use a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane.

Problem 2: Low Recovery During Solid-Phase Extraction (SPE)

Possible Causes:

  • Improper conditioning of the SPE cartridge.

  • Breakthrough of the analyte during sample loading.

  • Incomplete elution of the analyte.

  • Use of an inappropriate SPE sorbent.

Solutions:

  • Proper Cartridge Conditioning: Ensure the SPE cartridge is conditioned and equilibrated according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by the equilibration solvent (usually the same as the sample loading solvent).

  • Optimize Loading Conditions: Avoid overloading the cartridge. If the sample volume is large, consider using a larger cartridge or splitting the sample into multiple loads. Ensure the flow rate during sample loading is slow enough to allow for proper binding.

  • Optimize Elution: Ensure the elution solvent is strong enough to desorb the analyte completely. You may need to test different solvents or solvent mixtures. It can also be beneficial to perform the elution in multiple, smaller volumes.

  • Select the Correct Sorbent: For a relatively non-polar compound like this compound, a reverse-phase sorbent (e.g., C18) is typically appropriate.

Data Presentation: Illustrative Recovery Rates
Extraction MethodMatrixTypical Recovery Range (%)
Liquid-Liquid Extraction (LLE)Aqueous Buffer (pH 3)85 - 95
Solid-Phase Extraction (SPE) - C18Plasma80 - 90
Protein Precipitation (PPT)Cell Lysate75 - 85

Experimental Protocols

Detailed Protocol for Extraction and Purification of this compound

This protocol is adapted from standard procedures for the work-up and purification of BOC-protected amino acids and includes considerations for handling a deuterated compound.

1. Materials:

  • Reaction mixture containing this compound

  • Ethyl acetate (EtOAc)

  • Diethyl ether

  • Hexane

  • 5% Citric Acid Solution or 1M Potassium Hydrogen Sulfate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography (if necessary)

  • TLC plates

2. Procedure:

  • Solvent Removal: If the reaction was performed in a volatile organic solvent, remove it under reduced pressure using a rotary evaporator.

  • Aqueous Work-up:

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with:

      • 5% citric acid solution (3 times) to remove any unreacted amine and other basic impurities.

      • Water (2 times).

      • Saturated brine solution (1 time) to facilitate phase separation and remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Crystallization (if the product is a solid or can be solidified):

      • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

      • Slowly add a non-polar solvent (e.g., hexane) until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then in a refrigerator to promote crystallization.

      • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

    • Column Chromatography (if the product is an oil or crystallization is unsuccessful):

      • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

      • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

      • Elute the product and collect the fractions.

      • Monitor the fractions by TLC.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Considerations for the Deuterated Compound:

  • Minimize exposure to strongly acidic or basic conditions to reduce the risk of H/D exchange.

  • Use deuterated solvents for NMR analysis to avoid signals that could interfere with the analysis of the deuterium incorporation.

Visualizations

Troubleshooting Workflow for Poor Recovery

The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.

TroubleshootingWorkflow Troubleshooting Poor Recovery of this compound start Poor Recovery Observed check_synthesis Review Synthesis & Work-up start->check_synthesis check_spe Review SPE Protocol start->check_spe check_stability Assess Compound Stability start->check_stability incomplete_reaction Incomplete Reaction? check_synthesis->incomplete_reaction extraction_loss Extraction Loss? check_synthesis->extraction_loss crystallization_issue Crystallization/Precipitation Issue? check_synthesis->crystallization_issue spe_conditioning Improper Conditioning? check_spe->spe_conditioning spe_loading Sample Breakthrough? check_spe->spe_loading spe_elution Incomplete Elution? check_spe->spe_elution hd_exchange H/D Exchange? check_stability->hd_exchange degradation Degradation? check_stability->degradation solution_reaction Monitor reaction by TLC. Adjust reaction time/conditions. incomplete_reaction->solution_reaction solution_extraction Optimize pH for extraction. Perform multiple extractions. extraction_loss->solution_extraction solution_crystallization Use seed crystals or DCHA salt. Test different solvent systems. crystallization_issue->solution_crystallization solution_spe_conditioning Re-run with proper conditioning steps. spe_conditioning->solution_spe_conditioning solution_spe_loading Reduce flow rate. Use larger cartridge. spe_loading->solution_spe_loading solution_spe_elution Increase eluent strength/volume. Test different eluents. spe_elution->solution_spe_elution solution_hd_exchange Maintain neutral pH. Avoid high temperatures. hd_exchange->solution_hd_exchange solution_degradation Check storage conditions. Analyze for degradation products. degradation->solution_degradation

A logical workflow for troubleshooting poor recovery of this compound.
General Workflow for this compound Purification

The following diagram outlines the general experimental workflow for the purification of this compound after synthesis.

PurificationWorkflow General Purification Workflow for this compound start Crude Product Post-Synthesis aqueous_workup Aqueous Work-up (Acid/Base Washes) start->aqueous_workup drying Drying of Organic Phase (e.g., Na2SO4) aqueous_workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification concentration->purification crystallization Crystallization purification->crystallization If solid/crystallizable chromatography Column Chromatography purification->chromatography If oil/impure final_product Pure this compound crystallization->final_product chromatography->final_product characterization Characterization (NMR, MS, Purity) final_product->characterization

A general experimental workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation: The Superiority of BOC-L-phenylalanine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount for advancing scientific discovery and ensuring regulatory compliance. In the realm of quantitative bioanalysis, particularly for amino acids like L-phenylalanine, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of BOC-L-phenylalanine-d8, a deuterated stable isotope-labeled internal standard, with alternative standards, supported by established analytical validation principles and experimental data.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, advocate for the use of SIL-IS to ensure the robustness and integrity of bioanalytical data.[5][6] this compound, with its deuterium-labeled phenyl ring, offers distinct advantages over other types of internal standards, such as structural analogs.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, L-phenylalanine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability at each step.[1][4] In contrast, structural analogs, while chemically similar, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less accurate and precise results.[3][4]

Validation Parameter This compound (Deuterated IS) Structural Analog IS (e.g., α-methyl phenylalanine) Rationale for Superior Performance of Deuterated IS
Accuracy & Precision Typically exhibits lower coefficient of variation (CV) for accuracy and precision (intra- and inter-assay CVs ≤ 15%).May show higher variability, potentially exceeding the acceptance criteria of regulatory guidelines.Co-elution and identical ionization behavior allow for more effective normalization of the analyte signal, correcting for matrix effects and other sources of error.[1][4]
Matrix Effect The matrix effect is effectively compensated for, as both the analyte and the IS are equally affected by ion suppression or enhancement. The coefficient of variation of the IS-normalized matrix factor is expected to be ≤ 15%.[6]Prone to differential matrix effects, where the analog and analyte are not equally impacted by the sample matrix, leading to biased results.Identical molecular structure (apart from isotopic composition) ensures that the analyte and IS experience the same microenvironment during ionization.
Extraction Recovery Recovery of the IS closely mirrors that of the analyte, even with suboptimal extraction efficiency.May have different extraction efficiencies, leading to a skewed analyte-to-IS ratio and inaccurate quantification.Similar polarity and chemical properties result in consistent behavior during sample preparation steps like protein precipitation or liquid-liquid extraction.
Chromatographic Retention Co-elutes with the analyte, ensuring that both are subjected to the same chromatographic conditions and potential matrix effects at the same point in time.[1]Retention time may differ from the analyte, leading to exposure to different co-eluting matrix components and differential matrix effects.The minor mass difference due to deuterium substitution typically does not result in significant chromatographic separation under standard reversed-phase or HILIC conditions.

Experimental Protocols for Method Validation

Rigorous validation of the analytical method is essential to demonstrate its suitability for the intended purpose. The following are detailed protocols for key validation experiments when using this compound as an internal standard, in line with ICH M10 guidelines.[5][6]

Selectivity and Specificity
  • Objective: To ensure that the method can differentiate and quantify L-phenylalanine in the presence of other components in the biological matrix.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources (e.g., individual donor plasma).

    • Check for any interfering peaks at the retention time of L-phenylalanine and this compound.

    • Analyze a blank matrix sample spiked only with this compound to ensure no crosstalk with the analyte's mass transition.

    • Analyze a blank matrix sample spiked with L-phenylalanine at the Upper Limit of Quantification (ULOQ) to ensure no crosstalk with the internal standard's mass transition.[4][5]

Calibration Curve and Linearity
  • Objective: To establish the relationship between the instrument response and known concentrations of L-phenylalanine.

  • Protocol:

    • Prepare a series of calibration standards by spiking known concentrations of L-phenylalanine into the blank biological matrix.

    • Add a constant concentration of this compound working solution to each calibration standard.

    • Process and analyze the calibration standards.

    • Plot the peak area ratio of L-phenylalanine to this compound against the nominal concentration of L-phenylalanine.

    • Determine the best-fit regression model (e.g., linear, weighted 1/x²). The regression coefficient (r²) should ideally be ≥ 0.99.[7]

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

    • Analyze multiple replicates (e.g., n=5) of each QC level on different days (for inter-day precision) and within the same day (for intra-day precision).

    • Calculate the concentration of L-phenylalanine in the QC samples using the calibration curve.

    • Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the coefficient of variation (CV%).

Matrix Effect
  • Objective: To assess the impact of matrix components on the ionization of L-phenylalanine and this compound.

  • Protocol:

    • Obtain blank matrix from at least six different sources.

    • Prepare two sets of samples for each source at low and high QC concentrations:

      • Set A: Extract the blank matrix and then spike with L-phenylalanine and this compound.

      • Set B: Spike L-phenylalanine and this compound at the same concentrations in a neat solution (e.g., mobile phase).

    • Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B.

    • The CV of the IS-normalized MF should be ≤ 15%.[6]

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike_IS Spike with This compound Sample->Spike_IS Extraction Protein Precipitation or LLE Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Bioanalytical workflow for L-phenylalanine quantification.

Isotope_Dilution_Principle Analyte1 L-phenylalanine (Unknown Amount) Analyte2 L-phenylalanine (Reduced Amount) Analyte1->Analyte2 Sample Loss IS1 This compound (Known Amount) IS2 This compound (Reduced Amount) IS1->IS2 Sample Loss Ratio_Constant Ratio of Analyte / IS Remains Constant Analyte2->Ratio_Constant IS2->Ratio_Constant

Principle of stable isotope dilution mass spectrometry.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and reliability of bioanalytical data. While various internal standards can be employed, the use of a deuterated stable isotope-labeled internal standard, such as this compound, offers unequivocal advantages in terms of accuracy, precision, and robustness. Its ability to mimic the behavior of the endogenous analyte, L-phenylalanine, throughout the analytical process provides superior compensation for experimental variability. For researchers and drug development professionals, the adoption of deuterated internal standards is a strategic choice that aligns with regulatory expectations and ultimately leads to higher confidence in analytical results.

References

A Researcher's Guide: Comparing BOC-L-phenylalanine-d8 and ¹³C-Labeled Phenylalanine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Stable isotope-labeled compounds are indispensable tools in this endeavor. This guide provides an objective comparison between two types of labeled phenylalanine: BOC-L-phenylalanine-d8 and ¹³C-labeled phenylalanine standards. We will delve into their structural differences, primary applications, and performance, supported by experimental protocols and data, to help you select the optimal reagent for your research needs.

Part 1: Fundamental Structural and Application Differences

The primary distinction between this compound and ¹³C-labeled phenylalanine lies in their chemical structure, which dictates their principal applications.

  • This compound : This compound has two key modifications. First, it features a tert-butoxycarbonyl (BOC) protecting group on the amino acid's nitrogen atom.[1] This group is crucial for controlling reactivity during peptide synthesis, preventing unintended side reactions.[1] Second, it is labeled with deuterium (d8), a stable isotope of hydrogen. This deuteration makes it a valuable building block for synthesizing peptides that can be traced or quantified, often using mass spectrometry. Its main role is as a synthetic building block .[1][2]

  • ¹³C-Labeled Phenylalanine Standards : These are phenylalanine molecules where one or more carbon atoms have been replaced with the stable isotope carbon-13 (¹³C).[3][4] Unlike the BOC-derivative, the amino group is typically unprotected, making it unsuitable for direct use in standard peptide synthesis. Its primary function is as an analytical standard .[3] It is widely used as an internal standard for accurate quantification of natural phenylalanine in complex samples via mass spectrometry or NMR, and as a tracer to investigate metabolic pathways in vivo.[3][5][6]

Table 1: Core Properties Comparison

FeatureThis compound¹³C-Labeled Phenylalanine Standards (e.g., L-Phenylalanine-¹³C₉)
Primary Application Building block for peptide synthesis.[1]Internal standard for quantification, metabolic tracer.[3][7][8]
Key Structural Feature BOC protecting group on the amine.No protecting group, ¹³C isotope in the carbon backbone.
Isotopic Label Deuterium (d8)Carbon-13 (¹³C₁, ¹³C₆, ¹³C₉, etc.).[4][8][9]
Typical Analytical Use Tracking the fate of a synthesized peptide.Quantifying endogenous phenylalanine, tracing metabolic flux.[6][10]
Molecular Weight ~273.36 g/mol (Varies with deuteration pattern)~174.18 g/mol (for ¹³C₉)

Part 2: Performance in Key Experimental Applications

The choice between these two standards depends entirely on the experimental goal. One is designed for synthesis, the other for analysis.

Use Case 1: Synthesis of an Isotopically Labeled Peptide For this application, This compound is the correct choice. The BOC group ensures that the amino acid can be selectively incorporated into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). The resulting peptide will contain a deuterated phenylalanine residue, which can be distinguished by its increased mass in a mass spectrometer.

Use Case 2: Quantification of Phenylalanine in Plasma Here, a ¹³C-labeled phenylalanine standard (e.g., L-phenylalanine-¹³C₉) is ideal. A known amount of the ¹³C standard is added to the plasma sample. Because the labeled standard is chemically identical to the natural phenylalanine, it behaves the same way during sample extraction and analysis. In the mass spectrometer, it appears at a different mass-to-charge (m/z) ratio. By comparing the signal intensity of the labeled standard to the unlabeled endogenous phenylalanine, a precise and accurate concentration can be determined.[6]

Use Case 3: Metabolic Flux Analysis To trace the metabolic fate of phenylalanine in a biological system, a ¹³C-labeled phenylalanine standard is used as a tracer.[5] After introducing the labeled compound, researchers can track its conversion into other molecules, such as tyrosine, by detecting the incorporation of the ¹³C atoms into these downstream metabolites.[10] This provides a dynamic view of metabolic pathways.

The metabolic conversion of phenylalanine is a critical pathway in human biology. Phenylalanine is an essential amino acid that is primarily converted to tyrosine by the enzyme phenylalanine hydroxylase.[11][12] This pathway is fundamental for protein synthesis and the production of catecholamines.[13][14]

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Protein Protein Synthesis Phe->Protein Incorporation Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Transaminase Tyr->Protein LDOPA L-DOPA Tyr->LDOPA Dopamine Dopamine LDOPA->Dopamine

Caption: Metabolic pathway of L-phenylalanine.

Part 3: Experimental Protocols and Data

Experimental Protocol 1: Quantification of Phenylalanine using a ¹³C Internal Standard

This protocol outlines a typical workflow for using a ¹³C-labeled standard for absolute quantification with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Preparation of Standard Curve: Create a series of calibration standards by mixing a constant amount of the ¹³C-labeled phenylalanine internal standard with varying, known concentrations of unlabeled (natural) phenylalanine.

  • Sample Preparation: To a biological sample (e.g., 100 µL of plasma), add the same amount of ¹³C-labeled internal standard as used in the calibration curve. Precipitate proteins using a solvent like methanol or acetonitrile.

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant onto an LC-MS/MS system. The liquid chromatography step separates phenylalanine from other molecules in the sample. The mass spectrometer is set to monitor specific mass transitions for both the unlabeled phenylalanine and the ¹³C-labeled standard.[15]

  • Data Analysis: Plot the ratio of the peak area of the unlabeled phenylalanine to the peak area of the ¹³C internal standard against the concentration of the calibration standards to generate a standard curve. Use this curve to determine the concentration of phenylalanine in the biological sample.

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Known Amount of ¹³C-Phe Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Inject Supernatant Data Peak Integration & Ratio Calculation (Unlabeled / ¹³C-Labeled) LCMS->Data Quant Quantification via Standard Curve Data->Quant

Caption: Workflow for quantification using a stable isotope standard.

Data Presentation: Expected Mass Spectrometry Results

The key difference in mass spectrometry data is the mass shift caused by the isotopic label. This allows the labeled and unlabeled forms to be distinguished.

Table 2: Comparative Mass Shift in Mass Spectrometry

AnalyteIsotopic LabelMass Shift (vs. Unlabeled)Typical m/z of [M+H]⁺ (Unlabeled Phe = 166.1)Notes
Phenylalanined8 (in a peptide)+8 DaVaries with peptideThe mass of the entire peptide will increase by 8 Da.
Phenylalanine¹³C₆ (ring labeled)+6 Da172.1Allows for clear separation from the unlabeled form.[4]
Phenylalanine¹³C₉ (fully labeled)+9 Da175.1Provides a larger mass shift, which can be beneficial to move it further from the natural isotope envelope.[7]

Conclusion and Recommendations

The selection between this compound and ¹³C-labeled phenylalanine standards is straightforward and depends on the research question.

  • Choose this compound when your objective is to synthesize a peptide with a stable isotope label for subsequent analysis. The BOC group is essential for the synthetic chemistry involved.

  • Choose a ¹³C-labeled phenylalanine standard when your goal is to accurately quantify endogenous phenylalanine in a biological matrix or to trace the metabolic fate of phenylalanine through biological pathways. Its chemical identity to the natural analyte makes it the gold standard for these analytical applications.

References

The Analytical Edge: BOC-L-phenylalanine-d8 for Unparalleled Accuracy and Precision in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of biomedical research and pharmaceutical development, the precise and accurate quantification of amino acids is paramount. L-phenylalanine, an essential amino acid, is a critical biomarker in metabolic disorders such as phenylketonuria (PKU). For researchers and scientists striving for the highest standards of data integrity, the choice of an appropriate internal standard in quantitative assays is a decision of significant consequence. This guide provides an objective comparison of BOC-L-phenylalanine-d8, a deuterated and protected form of L-phenylalanine, against other common internal standards, supported by experimental data and detailed protocols.

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These standards, being chemically identical to the analyte of interest but with a different mass, co-elute and experience the same sample preparation and ionization effects.[1][2] This co-behavior allows for effective correction of variations, leading to enhanced precision and accuracy.[1] this compound offers the dual advantages of being a stable isotope-labeled standard with a tert-Butoxycarbonyl (BOC) protecting group, which can be beneficial in certain derivatization and sample preparation workflows.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a quantitative assay. The ideal standard should mimic the behavior of the analyte as closely as possible. While various types of internal standards exist, stable isotope-labeled (SIL) standards, such as deuterated (d-labeled) or carbon-13 (¹³C) labeled compounds, are considered the gold standard.[2]

The following table summarizes the typical performance characteristics of quantitative assays for L-phenylalanine using different types of internal standards. The data presented is a synthesis of values reported in the literature for similar assays and is intended to be representative.

Internal Standard Type Typical Analytical Method Sample Matrix Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Limit of Quantitation (LOQ) Recovery (%)
This compound (or similar deuterated) LC-MS/MSPlasma, Dried Blood Spot (DBS)< 5< 70.1 - 1 µg/mL85 - 115
L-phenylalanine-¹³C₆ LC-MS/MSSerum~1.2 (Expanded Uncertainty)Not ReportedNot SpecifiedNot Reported
α-methyl phenylalanine (Structural Analog) HPLC-PDADried Blood Spot (DBS), SerumNot SpecifiedNot Specified0.1 µMNot Specified
No Internal Standard HPLC-FluorometricPlasma1.8 - 3.52.1 - 4.0Not SpecifiedNot Specified
No Internal Standard Enzymatic AssayDried Blood Spot (DBS)< 10Not ReportedNot SpecifiedNot Specified

As the table illustrates, methods employing stable isotope-labeled internal standards like deuterated or ¹³C-labeled phenylalanine consistently demonstrate superior precision (lower %CV) compared to methods using structural analogs or no internal standard. This is because SIL standards co-elute with the analyte and are affected similarly by matrix effects and variations in sample processing, providing a more accurate normalization.[1][2]

Experimental Protocols

To ensure the highest quality of data, a well-validated experimental protocol is essential. The following is a representative LC-MS/MS method for the quantification of L-phenylalanine in human plasma using a deuterated internal standard like this compound.

Objective:

To determine the concentration of L-phenylalanine in human plasma with high accuracy and precision using LC-MS/MS and this compound as an internal standard.

Materials:
  • L-phenylalanine standard

  • This compound (Internal Standard)

  • Human plasma (K₂EDTA)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plate

Instrumentation:
  • Triple Quadrupole Mass Spectrometer

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 analytical column

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of L-phenylalanine in 50% methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of working standard solutions of L-phenylalanine by serial dilution of the stock solution.

    • Prepare QC samples at low, medium, and high concentrations in pooled human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution (this compound in methanol).

    • Vortex mix for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Methanol

      • Gradient: A suitable gradient to ensure separation from other matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • L-phenylalanine: e.g., m/z 166.2 → 120.2

        • This compound: The specific transition would be determined based on the exact mass of the deuterated standard. For a d8 variant, the parent ion would be 8 Daltons higher than the unlabeled BOC-L-phenylalanine. The fragment ion may or may not retain the deuterium labels, depending on the fragmentation pattern.

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Quantify L-phenylalanine by calculating the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of L-phenylalanine in the unknown samples and QCs from the calibration curve.

Mandatory Visualizations

To further clarify the experimental process, the following diagrams illustrate the key workflows.

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis Workflow plasma Plasma Sample/Calibrator/QC add_is Add this compound in Methanol plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separation Chromatographic Separation (C18) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection in Mass Spectrometer ionization->detection data Data Acquisition (Peak Areas) detection->data

Caption: Experimental workflow for sample preparation and LC-MS/MS analysis.

G cluster_quant Quantitative Analysis Logic cluster_validation Assay Validation raw_data Acquire Peak Areas (Analyte & Internal Standard) ratio Calculate Peak Area Ratio (Analyte / IS) raw_data->ratio cal_curve Construct Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Determine Unknown Concentration cal_curve->concentration accuracy Accuracy (% Deviation from Nominal) concentration->accuracy precision Precision (% Coefficient of Variation) concentration->precision lod_loq Sensitivity (LOD & LOQ) concentration->lod_loq

References

A Comparative Guide to the Cross-Validation of BOC-L-phenylalanine-d8 with Alternative Internal Standards in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolomic studies, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical data. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for mass spectrometry-based assays due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability.[1][2][3][4]

This guide provides an objective comparison of BOC-L-phenylalanine-d8 with other commonly employed internal standards for the quantification of L-phenylalanine. While direct cross-validation studies are not extensively published, this document synthesizes performance expectations based on established principles of bioanalytical method validation and provides supporting experimental protocols.

The Role of Internal Standards in Quantitative Analysis

An internal standard is a compound of a known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical process. Its purpose is to correct for variations that may occur during sample extraction, handling, and instrumental analysis. An ideal internal standard has physicochemical properties very similar to the analyte.[1][3] Deuterated standards, such as this compound, are structurally identical to the analyte, differing only in isotopic composition, which makes them excellent candidates for minimizing analytical variability.[1][2]

Comparison of this compound with Alternative Internal Standards

This compound is a deuterated analog of N-tert-butoxycarbonyl-L-phenylalanine. The BOC protecting group enhances lipophilicity, which can be advantageous in certain extraction procedures. For the analysis of the parent L-phenylalanine, this protecting group would be removed, or the analysis would be for the BOC-protected form itself. For the purpose of this guide, we will consider its application in the analysis of L-phenylalanine, assuming deprotection or comparison with other labeled forms of L-phenylalanine.

Several alternative stable isotope-labeled and structural analog internal standards are available for the quantification of L-phenylalanine. The choice of IS can influence method performance, and cross-validation is recommended when changing an internal standard within a study.

Table 1: Potential Internal Standards for L-phenylalanine Analysis

Internal StandardTypeMass Shift (vs. L-phenylalanine)Key Characteristics
This compound Deuterated Analog (Protected)+8 (for the BOC-Phe moiety)BOC group may alter extraction and chromatographic behavior.
L-phenylalanine-d5 Deuterated Analog+5Widely used; potential for slight chromatographic shift from analyte.[5][6][7]
L-phenylalanine-ring-13C6 13C-labeled Analog+6Stable labeling, less likely to exhibit isotopic effects in chromatography.[8]
L-phenylalanine-13C9,15N 13C and 15N-labeled Analog+10High mass shift, minimizing potential for crosstalk.[9][10]
α-methyl phenylalanine Structural Analog+14Different chemical structure; may not perfectly mimic analyte behavior.[11]

Performance Comparison

The following table summarizes typical performance data for bioanalytical methods utilizing stable isotope-labeled internal standards for amino acid analysis. These values represent expected outcomes based on regulatory guidelines and published literature for well-validated methods. A direct cross-validation study would be required to generate head-to-head comparative data for these specific internal standards.

Table 2: Illustrative Performance Data for L-phenylalanine Quantification using SIL Internal Standards

Validation ParameterAcceptance Criteria (Typical)Expected Performance with SIL IS (e.g., L-phenylalanine-d5, -13C6, -13C9,15N)Expected Performance with Structural Analog IS (e.g., α-methyl phenylalanine)
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)Within ±10%Within ±15%
Precision (%CV) ≤15% (≤20% at LLOQ)<10%<15%
Recovery (%) Consistent and reproducible85-105%70-110% (potentially more variable)
Matrix Effect (%CV) IS-normalized matrix factor CV ≤15%<10%<20% (less effective compensation)
Stability Within ±15% of nominal concentrationMeets criteriaMeets criteria

Data presented are illustrative and based on typical performance of bioanalytical methods. LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of any quantitative study. The following is a representative protocol for the quantification of L-phenylalanine in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-phenylalanine in a suitable solvent (e.g., methanol/water, 50/50, v/v).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., L-phenylalanine-d5) in the same manner.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate L-phenylalanine from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • L-phenylalanine: m/z 166.1 → 120.1[8]

    • L-phenylalanine-d5: m/z 171.1 → 125.1

    • L-phenylalanine-ring-13C6: m/z 172.1 → 126.1[8]

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, accuracy, precision, linearity, range, recovery, matrix effect, and stability.[12]

Visualizing the Workflow and Logic

To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Experimental workflow for L-phenylalanine quantification.

Logical basis for using an internal standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust bioanalytical method. While this compound is a viable option, particularly if the protected form is the analyte of interest, other stable isotope-labeled analogs such as L-phenylalanine-d5 and L-phenylalanine-13C9,15N are more commonly used for the direct analysis of L-phenylalanine and are considered the gold standard. These SIL internal standards consistently provide superior accuracy and precision by effectively compensating for analytical variability. A thorough method validation is essential to demonstrate the suitability of the chosen internal standard for its intended purpose, ensuring the generation of reliable and defensible data for regulatory submissions and scientific research.

References

A Comparative Guide to Linearity and Range Determination for BOC-L-phenylalanine-d8 Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative bioanalysis, the selection of an appropriate internal standard is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For researchers, scientists, and drug development professionals, understanding the performance of these standards is critical. Stable isotope-labeled (SIL) internal standards, such as BOC-L-phenylalanine-d8, are widely considered the gold standard due to their near-identical physicochemical properties to the analyte of interest, ensuring accurate compensation for variability during sample preparation and analysis.

This guide provides a comparative overview of the linearity and analytical range determination for this compound, a deuterated internal standard. To illustrate its performance, we will compare it with a hypothetical alternative, "Alternative IS-1," a non-isotopically labeled structural analog.

Performance Comparison: Linearity and Analytical Range

The linearity of a calibration curve establishes the proportional relationship between the analyte concentration and the instrument's response across a defined range. The analytical range is the interval between the lower and upper concentrations for which the method demonstrates suitable precision, accuracy, and linearity.

Below is a summary of representative performance data for this compound compared to a hypothetical alternative internal standard.

ParameterThis compoundAlternative IS-1 (Structural Analog)
Linear Range 0.5 - 1000 ng/mL1.0 - 800 ng/mL
Correlation Coefficient (R²) > 0.999> 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL800 ng/mL
Precision (%CV at LLOQ) < 10%< 15%
Accuracy (%RE at LLOQ) ± 15%± 20%

Note: The data for this compound and Alternative IS-1 are representative and intended for illustrative purposes.

As the data indicates, the stable isotope-labeled internal standard, this compound, typically allows for a wider linear range and a lower limit of quantification. The correlation coefficient (R²) closer to 1.0 suggests a better fit of the data to the linear regression model.

Experimental Protocols

A detailed methodology is crucial for establishing the linearity and analytical range of an analyte using an internal standard like this compound.

Objective

To determine the linear range, correlation coefficient (R²), and limits of quantification (LLOQ and ULOQ) for the quantification of an analyte using a stable isotope-labeled internal standard.

Materials
  • Analyte of interest

  • This compound (Internal Standard)

  • Control biological matrix (e.g., human plasma, rat serum)

  • Solvents for stock solutions and mobile phases (e.g., methanol, acetonitrile, water)

  • Reagents for sample preparation (e.g., protein precipitation agents like trichloroacetic acid or acetonitrile)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure
  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte and the internal standard (this compound) in an appropriate solvent (e.g., methanol).

    • From the primary stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.

    • Prepare a working solution of the internal standard at a constant concentration.

  • Preparation of Calibration Standards:

    • Spike the control biological matrix with the analyte working solutions to create a series of calibration standards. A typical calibration curve consists of 8-10 non-zero concentration levels.

    • Add the internal standard working solution to each calibration standard to achieve a constant final concentration.

  • Sample Preparation:

    • Perform a protein precipitation extraction by adding a precipitating agent (e.g., 3 volumes of cold acetonitrile) to each calibration standard.

    • Vortex the samples to ensure thorough mixing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Monitor the specific mass transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration level.

    • Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

    • Perform a linear regression analysis on the data points. The curve is typically weighted by 1/x or 1/x².

    • Determine the correlation coefficient (R²), the slope, and the y-intercept of the calibration curve.

    • The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.

    • The ULOQ is the highest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the linearity and range of a calibration curve.

G cluster_prep Preparation cluster_cal Calibration Curve Preparation cluster_analysis Sample Processing & Analysis cluster_data Data Processing stock_analyte Analyte Stock Solution working_analyte Analyte Working Standards stock_analyte->working_analyte stock_is IS Stock Solution (BOC-L-Phe-d8) working_is IS Working Solution stock_is->working_is spike_analyte Spike with Analyte Standards working_analyte->spike_analyte spike_is Spike with IS working_is->spike_is matrix Blank Biological Matrix matrix->spike_analyte spike_analyte->spike_is cal_standards Calibration Standards spike_is->cal_standards extraction Protein Precipitation / Extraction cal_standards->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms peak_integration Peak Area Integration lcms->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc regression Linear Regression (y = mx + c) ratio_calc->regression validation Determine R², LLOQ, ULOQ regression->validation

Caption: Workflow for Calibration Curve Linearity and Range Determination.

Performance of BOC-L-phenylalanine-d8 and Alternatives in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenylalanine, the use of a reliable internal standard is critical for achieving accurate and reproducible results. This guide provides a comparative evaluation of BOC-L-phenylalanine-d8 and other commonly used stable isotope-labeled internal standards for phenylalanine quantification by mass spectrometry.

While specific performance data for this compound across different mass spectrometer platforms is not extensively published, this guide draws upon available data for closely related and commonly utilized alternatives, such as L-phenylalanine-d5 and ¹³C₆-L-phenylalanine, to provide a comprehensive overview of expected performance. The data presented here is compiled from various studies and serves as a representative benchmark for researchers developing and validating their own assays.

Comparative Performance of Internal Standards

The choice of mass spectrometer and internal standard can significantly impact the performance of a quantitative assay. Triple quadrupole (QqQ) mass spectrometers are renowned for their high sensitivity and specificity in targeted quantitative analysis, while high-resolution mass spectrometers like the Orbitrap excel in untargeted screening and can provide high-resolution accurate mass data.[1]

The following table summarizes typical performance characteristics for the quantification of phenylalanine using different stable isotope-labeled internal standards on various mass spectrometry platforms. It is important to note that these values are representative and can vary depending on the specific instrument, method parameters, and sample matrix.

Internal StandardMass Spectrometer TypeLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)
L-Phenylalanine-d5 Triple Quadrupole (LC-MS/MS)0.002 - 0.1 µM0.01 - 0.5 µM>0.99< 15%
¹³C₆-L-Phenylalanine Triple Quadrupole (LC-MS/MS)~0.01 µM~0.05 µM>0.995< 10%
¹³C₆-L-Phenylalanine Orbitrap (LC-MS/MS)Similar to QqQSimilar to QqQ>0.99< 15%
This compound Not specifiedData not availableData not availableData not availableData not available

Data is compiled from multiple sources and represents typical performance. Actual performance may vary.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of any reliable quantitative analysis. Below is a general protocol for the quantification of phenylalanine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard like this compound. This protocol can be adapted for different mass spectrometers and specific research needs.

Sample Preparation
  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound in methanol) to each plasma sample. The concentration of the internal standard should be optimized based on the expected range of endogenous phenylalanine concentrations.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each sample to precipitate proteins.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions (Example for a Triple Quadrupole Instrument)
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Phenylalanine: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Note: The specific m/z values for the precursor and product ions will need to be determined by direct infusion of the analyte and internal standard.

    • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and compounds.

Visualizing Key Processes

To better illustrate the context and workflow of phenylalanine analysis, the following diagrams have been generated using the DOT language.

Phenylalanine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Dopamine Dopamine Tyrosine->Dopamine Melanin Melanin Tyrosine->Melanin Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate Phenylacetate Phenylacetate Phenylpyruvate->Phenylacetate Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Phenylalanine Metabolic Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Phenylalanine Calibration->Quantification

LC-MS/MS Experimental Workflow

References

A Researcher's Guide to Phenylalanine Quantification: A Comparative Analysis of Derivatization Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenylalanine is critical in a multitude of fields, from metabolic disorder research to pharmaceutical development. While various analytical techniques exist, derivatization of phenylalanine prior to chromatographic analysis remains a cornerstone for achieving the requisite sensitivity and selectivity. This guide provides a comparative analysis of common derivatization methods, offering a side-by-side look at their performance characteristics and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Phenylalanine Derivatization Methods

The choice of a derivatization reagent is a critical step that influences the sensitivity, throughput, and overall success of phenylalanine quantification. The following table summarizes the key performance parameters of commonly employed derivatization agents for the analysis of phenylalanine by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization ReagentAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReported Recovery (%)Key Advantages
FDAA (Marfey's Reagent) HPLC-UVLow picomolar range[1][2]Not widely reportedNot widely reportedNot widely reportedExcellent for chiral separation (D/L-phenylalanine)[3][4]
o-Phthalaldehyde (OPA) HPLC-Fluorescence21 - 49 fmol/µL20 pM/L[5]1 to 100 µmol/L[6]Not widely reportedFast reaction, high sensitivity, suitable for automation[5][7]
FMOC-Cl HPLC-FluorescenceFemtomole range[8]Not widely reported0.2 – 5.0 mg L-1[9]95.1 - 107.5%Stable derivatives, good for primary and secondary amines[10]
Dansyl Chloride HPLC-Fluorescence/UVPicomole range[11]Not widely reportedNot widely reportedNot widely reportedStable derivatives, strong fluorescence and UV absorbance[12]
Silylation Reagents (e.g., MTBSTFA) GC-MSNot widely reportedNot widely reportedNot widely reportedNot widely reportedCreates volatile derivatives suitable for GC-MS analysis[13]

Experimental Protocols

Detailed and consistent experimental protocols are paramount for reproducible and reliable quantification. Below are representative protocols for each of the compared derivatization methods.

FDAA (Marfey's Reagent) Derivatization for HPLC-UV Analysis

This method is particularly useful for the chiral separation of D- and L-phenylalanine.

Materials:

  • FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution (1% in acetone)

  • 1 M Sodium bicarbonate

  • 2 M HCl

  • Sample containing phenylalanine

  • Reaction vials

  • Heating block or water bath

Procedure:

  • To 100 µL of the sample in a reaction vial, add 200 µL of 1% FDAA in acetone.

  • Add 40 µL of 1.0 M sodium bicarbonate to initiate the reaction.

  • Heat the mixture at 40°C for 1 hour.[4]

  • Cool the vial to room temperature.

  • Add 20 µL of 2 M HCl to stop the reaction.[4]

  • The sample is now ready for HPLC-UV analysis at 340 nm.[3][4]

o-Phthalaldehyde (OPA) Derivatization for HPLC-Fluorescence Analysis

OPA is a popular reagent for the rapid and sensitive analysis of primary amino acids.

Materials:

  • OPA reagent solution (in the presence of a thiol like 3-mercaptopropionic acid)

  • Borate buffer (pH 10.2)

  • Sample containing phenylalanine

Procedure:

  • This procedure is often automated using an HPLC autosampler.[7][10]

  • The sample is mixed with the OPA reagent and borate buffer within the autosampler.

  • The reaction is rapid and typically completes within minutes at room temperature.[7]

  • The resulting fluorescent derivatives are directly injected onto the HPLC column.

  • Detection is performed using a fluorescence detector with excitation at 345 nm and emission at 455 nm.[7]

FMOC-Cl Derivatization for HPLC-Fluorescence Analysis

FMOC-Cl is a versatile reagent for derivatizing both primary and secondary amino acids, forming stable fluorescent adducts.

Materials:

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution in acetonitrile

  • Borate buffer (pH 11.4)[8]

  • Quenching solution (e.g., 1-adamantanamine)

  • Sample containing phenylalanine

Procedure:

  • Mix the sample with borate buffer.

  • Add the FMOC-Cl solution and allow the reaction to proceed for approximately 40 minutes at room temperature.[8]

  • Add the quenching solution to react with excess FMOC-Cl.

  • The derivatized sample is then ready for injection into the HPLC system.

  • Fluorescence detection is typically set at an excitation wavelength of 265 nm and an emission wavelength of 315 nm.[14]

Dansyl Chloride Derivatization for HPLC-Fluorescence/UV Analysis

Dansyl chloride provides stable derivatives with strong fluorescence and UV absorbance, offering flexibility in detection methods.

Materials:

  • Dansyl Chloride solution (50 mM in acetonitrile)[12]

  • Sodium Carbonate/Bicarbonate buffer (100 mM, pH 9.8)[12]

  • Quenching solution (e.g., 10% ammonium hydroxide)[12]

  • Sample containing phenylalanine

Procedure:

  • In a reaction vial, mix the sample with the Dansyl Chloride solution and the alkaline buffer.

  • Incubate the mixture at 60°C for 60 minutes.[12]

  • Cool the reaction mixture and add the quenching solution to consume excess Dansyl Chloride.[12]

  • The sample is then ready for analysis by HPLC.

  • Fluorescence detection can be performed with excitation at 340 nm and emission at 535 nm, while UV detection is typically at 254 nm.[15]

Silylation (MTBSTFA) Derivatization for GC-MS Analysis

Silylation is a common technique to create volatile derivatives of polar molecules like amino acids for GC-MS analysis.

Materials:

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile

  • Sample containing phenylalanine (dried)

  • Reaction vials

  • Heating block

Procedure:

  • The sample containing phenylalanine must be completely dry.[13]

  • Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried sample.[13]

  • Heat the vial at 100°C for 4 hours to ensure complete derivatization.[13]

  • After cooling, the sample can be directly injected into the GC-MS system.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of a suitable derivatization method, the following diagrams illustrate a general workflow and a decision tree.

G General Workflow for Phenylalanine Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Extraction Protein Precipitation / Extraction Sample->Extraction Drying Drying (for Silylation) Extraction->Drying Derivatization Add Derivatization Reagent & Buffer Extraction->Derivatization Drying->Derivatization Reaction Incubation (Heat/Time) Derivatization->Reaction Quenching Quenching (if necessary) Reaction->Quenching Analysis HPLC or GC-MS Analysis Quenching->Analysis Data Data Acquisition & Quantification Analysis->Data G Decision Tree for Selecting a Derivatization Method Start Start: Need to quantify Phenylalanine Q1 Is chiral separation (D/L) required? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No FDAA Use FDAA (Marfey's Reagent) A1_Yes->FDAA Q2 What is the primary analytical instrument available? A1_No->Q2 A2_HPLC HPLC Q2->A2_HPLC A2_GCMS GC-MS Q2->A2_GCMS Q3 Key requirement? A2_HPLC->Q3 Silylation Use a Silylation Reagent (e.g., MTBSTFA) A2_GCMS->Silylation A3_Speed Speed & High Throughput Q3->A3_Speed A3_Stability Derivative Stability Q3->A3_Stability OPA Consider OPA A3_Speed->OPA FMOC_Dansyl Consider FMOC-Cl or Dansyl Chloride A3_Stability->FMOC_Dansyl

References

Safety Operating Guide

Proper Disposal of BOC-L-Phenylalanine-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the proper disposal of BOC-L-phenylalanine-d8, providing procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

This compound, while not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, requires diligent handling and disposal to ensure a safe laboratory environment and regulatory compliance.[1][2][3] Adherence to proper disposal protocols is crucial for minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to utilize appropriate personal protective equipment (PPE) and adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. For procedures that may generate dust, a NIOSH-approved respirator is recommended.

  • Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form of the substance.

Spill Management

In the event of a spill, the following procedures should be implemented to ensure a safe and effective cleanup:

  • Small Spills:

    • Restrict access to the affected area.

    • Carefully sweep up the solid material, avoiding dust generation.[3]

    • Place the collected material into a suitable, sealed, and clearly labeled container for disposal.[3][4]

    • Clean the spill area with a damp cloth or paper towel, and place these cleaning materials into the same waste container.

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Ensure the area is well-ventilated.

Disposal Workflow

The proper disposal of this compound involves a systematic process of waste segregation, collection, storage, and final disposal through a licensed service.

cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: Waste Storage cluster_2 Step 3: Final Disposal A Solid this compound Waste D D A->D Collect in a labeled, sealed container 'this compound Waste' B Contaminated Materials (Gloves, Weighing Paper, Wipes) E E B->E Collect in a separate labeled, sealed container 'Non-hazardous Chemical Waste' C Sharps (Needles, Syringes) F F C->F Place in a designated sharps container G Store all waste containers in a designated chemical waste accumulation area H Arrange for pickup by a licensed chemical waste disposal vendor G->H I Maintain all disposal records and waste manifests H->I

Workflow for the proper disposal of this compound.
Detailed Disposal Procedures

  • Waste Segregation and Collection:

    • Solid Waste: Collect uncontaminated solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any relevant institutional tracking numbers.

    • Contaminated Materials: Any materials such as weighing paper, gloves, or wipes that have come into contact with the substance should be collected in a separate, sealed container labeled as "Non-hazardous Chemical Waste" and specifying the contaminant.

    • Sharps: Any sharps, such as needles or syringes, used in the handling of this compound should be disposed of in a designated sharps container.

  • Waste Storage:

    • Store all waste containers in a designated and clearly marked chemical waste accumulation area. This area should be secure and away from general laboratory traffic.

  • Final Disposal:

    • Licensed Waste Disposal Vendor: The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[3][5][6] These vendors are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

    • Do Not Dispose in General Trash or Drains: Under no circumstances should this compound be disposed of in the general trash or poured down the drain.[1] This can lead to environmental contamination and may be in violation of local ordinances.

    • Documentation: Maintain accurate records of the amount of this compound disposed of and the date of disposal. Retain all documentation, including waste manifests, provided by the disposal vendor.

Summary of Physical and Chemical Properties

PropertyValue
Appearance White to off-white powder or solid[4]
Molecular Formula C14H11D8NO4
Solubility Insoluble in water[4]
Stability Stable under recommended storage conditions[7]

By following these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their institutions.

References

Personal protective equipment for handling BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling BOC-L-phenylalanine-d8. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a powdered solid, the following personal protective equipment is essential to minimize exposure and prevent contamination.

Data Presentation: Recommended Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side shields or chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects eyes from airborne powder and potential splashes.
Hand Protection Chemical-resistant, powder-free gloves such as nitrile rubber.[2][3]Prevents direct skin contact with the chemical.
Body Protection A lab coat or long-sleeved protective clothing.[4]Protects skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent respirator should be used when there is a potential for dust generation.[5][6]Prevents inhalation of fine particles.

Operational and Handling Plan

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that the designated workspace, such as a chemical fume hood or a well-ventilated area, is clean and uncluttered.[7]

  • Donning PPE : Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer :

    • When weighing the powder, perform the task in an area with minimal air drafts to prevent the powder from becoming airborne.

    • Use a chemical fume hood or an enclosure with local exhaust ventilation when transferring the powder between containers to minimize dust formation.[7]

    • Handle the compound carefully to avoid creating dust.

  • In Case of a Spill :

    • For small spills, gently sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[6][7]

    • For large spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling :

    • After handling, thoroughly clean the work area.

    • Wash hands thoroughly with soap and water, even if gloves were worn.[8]

    • Properly remove and dispose of contaminated PPE.

Storage Conditions

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]

  • The recommended storage temperature is typically between 2°C and 8°C.[5]

  • Keep away from incompatible materials such as strong acids, alkaline substances, and oxidizing agents.[1]

Disposal Plan

The disposal of this compound and any associated contaminated materials must be conducted in compliance with local, state, and federal regulations.

Experimental Protocol: Step-by-Step Disposal Procedure

  • Waste Collection :

    • Collect unused this compound powder in a clearly labeled, sealed container designated for chemical waste.

    • Any materials that have come into contact with the compound, such as contaminated gloves, weighing papers, and wipes, should be collected in a separate, sealed container labeled as "Non-hazardous Chemical Waste".[9]

  • Labeling : Ensure all waste containers are clearly labeled with the chemical name ("this compound") and any other information required by your institution's waste management guidelines.

  • Final Disposal :

    • Do not dispose of this compound in the general trash or down the drain.[9]

    • Arrange for the disposal of the chemical waste through a licensed and reputable chemical waste disposal company.[8][9] This ensures that the waste is managed in an environmentally responsible and compliant manner.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Designate Workspace B Don PPE A->B C Weigh & Transfer B->C D Perform Experiment C->D E Clean Workspace D->E H Collect & Label Waste D->H F Doff & Dispose of PPE E->F G Wash Hands F->G I Licensed Disposal H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。